3-Bromofuro[2,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromofuro[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTWYZRYGSLFCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348911 | |
| Record name | 3-bromofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92404-58-5 | |
| Record name | 3-bromofuro[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromofuro[2,3-b]pyridine synthesis starting materials and reaction pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the synthetic pathways for obtaining 3-Bromofuro[2,3-b]pyridine, a significant heterocyclic compound in medicinal chemistry and drug discovery. The document outlines the primary starting materials, key reaction intermediates, and comprehensive experimental protocols. Quantitative data is presented in tabular format for clarity, and reaction pathways are visualized using DOT language diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of furo[2,3-b]pyridine derivatives.
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of 7-azaindole. Its unique electronic properties, arising from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, make it an attractive core for the development of various therapeutic agents, including kinase inhibitors. The introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide details a common and effective synthetic route to this compound.
Overview of the Synthetic Pathway
A prevalent and effective method for the synthesis of this compound proceeds through a multi-step sequence starting from a readily available substituted pyridine derivative. The key strategic steps involve the construction of the furo[2,3-b]pyridine core, followed by bromination. A plausible and efficient pathway is the synthesis of a furo[2,3-b]pyridin-3(2H)-one intermediate, which is subsequently converted to the desired 3-bromo derivative.
Caption: General synthetic pathway for this compound.
Starting Materials and Reagents
The successful synthesis of this compound relies on the availability and purity of the starting materials and reagents. The following table summarizes the key components for the proposed synthetic route.
| Starting Material/Reagent | Molecular Formula | CAS Number | Key Role |
| 2-Chloropyridine-3-carbonitrile | C₆H₃ClN₂ | 6627-22-1 | Pyridine precursor |
| Sulfuric Acid (conc.) | H₂SO₄ | 7664-93-9 | Catalyst for hydrolysis |
| Sodium Hydroxide | NaOH | 1310-73-2 | Base for neutralization and cyclization |
| Phosphorus Oxybromide | POBr₃ | 7789-59-5 | Brominating agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Solvent |
Experimental Protocols
This section provides detailed experimental procedures for each step in the synthesis of this compound.
Step 1: Synthesis of 2-Hydroxy-3-pyridinecarboxamide
This step involves the acid-catalyzed hydrolysis of the nitrile group of 2-chloropyridine-3-carbonitrile to an amide and subsequent displacement of the chloro group to a hydroxyl group.
Experimental Protocol:
-
To a round-bottom flask, add 2-chloropyridine-3-carbonitrile (1.0 eq).
-
Slowly add concentrated sulfuric acid (5.0 eq) while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to 100 °C for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium hydroxide until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-hydroxy-3-pyridinecarboxamide.
Caption: Experimental workflow for the synthesis of 2-Hydroxy-3-pyridinecarboxamide.
Step 2: Synthesis of Furo[2,3-b]pyridin-3(2H)-one
This step involves an intramolecular cyclization of 2-hydroxy-3-pyridinecarboxamide to form the furo[2,3-b]pyridin-3(2H)-one core.
Experimental Protocol:
-
Suspend 2-hydroxy-3-pyridinecarboxamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain furo[2,3-b]pyridin-3(2H)-one.
Step 3: Synthesis of this compound
The final step is the conversion of the keto group of furo[2,3-b]pyridin-3(2H)-one to the bromo functionality using a brominating agent.
Experimental Protocol:
-
In a sealed tube, dissolve furo[2,3-b]pyridin-3(2H)-one (1.0 eq) in an excess of phosphorus oxybromide (POBr₃, 3.0-5.0 eq).
-
Heat the reaction mixture at 120-130 °C for 12 hours.
-
Cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and a neutralizing agent like sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic characterization of 3-Bromofuro[2,3-b]pyridine NMR and mass spec data
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine core is a significant heterocyclic motif, and its halogenated derivatives, such as 3-Bromofuro[2,3-b]pyridine, are versatile intermediates for the synthesis of more complex molecules with potential biological activity. Understanding the spectroscopic properties of these molecules is crucial for structure elucidation, reaction monitoring, and quality control.
Spectroscopic Data of this compound Derivatives
The following tables summarize the available spectroscopic data for derivatives of this compound, including infrared (IR) and proton NMR (¹H NMR) data.
Table 1: Infrared (IR) Spectroscopic Data of this compound Derivatives
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Nitro-3-bromofuro[2,3-b]pyridine | 3058, 1600, 1589, 1548, 1514, 1404, 1359, 1318, 1304, 1246, 1120, 1026, 875, 811, 774 |
| 3-Bromo-6-cyanofuro[2,3-b]pyridine | 3139, 3123, 3084, 3066, 2238 (C≡N), 1636, 1599, 1583, 1530, 1393, 1347, 1278, 1218, 1152, 1139, 1130, 986, 938, 856, 820, 776 |
Table 2: ¹H NMR Spectroscopic Data of this compound Derivatives (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2-Nitro-3-bromofuro[2,3-b]pyridine | 8.70 | dd | J = 1.8, 5.0 | H-6 |
| 8.16 | dd | J = 1.8, 7.9 | H-4 | |
| 7.54 | dd | J = 5.0, 7.9 | H-5 | |
| 3-Bromo-6-cyanofuro[2,3-b]pyridine | 8.07 | d | J = 7.9 | H-4 |
| 7.98 | s | H-2 | ||
| 7.75 | d | J = 7.9 | H-5 |
Experimental Protocols
The following outlines a general methodology for the spectroscopic analysis of this compound and its derivatives, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 90 MHz or 400 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For brominated compounds, it is crucial to observe the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the molecular structure. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Synthetic Pathway and Reactions of this compound
The following diagram illustrates the synthetic reactions starting from this compound to yield some of the characterized derivatives.
Caption: Synthetic routes from this compound.
This guide provides a foundational understanding of the spectroscopic properties of key derivatives of this compound. The presented data and protocols are essential for any researcher working with this important class of heterocyclic compounds.
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromofuro[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromofuro[2,3-b]pyridine, with a specific focus on its solubility and stability. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, medicinal chemistry, and organic synthesis.
Core Compound Properties
This compound is a heterocyclic compound featuring a fused furo[2,3-b]pyridine core with a bromine substituent at the 3-position. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the furo[2,3-b]pyridine scaffold in biologically active molecules. The bromine atom provides a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of compound libraries for drug discovery programs.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrNO | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| CAS Number | 92404-58-5 | [1] |
| Appearance | Pale yellow to brown solid | CymitQuimica |
| Storage | Sealed in dry, Room Temperature | [1] |
Solubility Profile
Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information on similar compounds, a qualitative solubility profile can be inferred.
| Solvent | Expected Solubility | Rationale |
| Water | Poorly soluble | The molecule is largely nonpolar due to the fused aromatic rings and the bromine atom, limiting its interaction with polar water molecules. |
| Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, DMF) | Soluble | The nonpolar to moderately polar nature of the compound suggests good solubility in a range of common organic solvents. This is supported by general observations for similar heterocyclic compounds.[2] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the incubation period, cease agitation and allow the suspension to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a clear aliquot of the supernatant.
-
Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL.
Stability Profile
| Condition | Expected Stability | Potential Degradation Pathways |
| pH | Stable in neutral and acidic conditions. Potential for degradation under strongly basic conditions. | The furo[2,3-b]pyridine core is generally stable. However, strong bases could potentially lead to nucleophilic substitution or other reactions involving the bromine atom. |
| Light | Potentially sensitive to UV light. | Brominated organic compounds can undergo photodecomposition. It is advisable to store the compound in light-resistant containers. |
| Temperature | Stable at room temperature. | Elevated temperatures may promote degradation, the extent of which would need to be determined experimentally. |
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV light chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Acidic Hydrolysis: Add HCl solution to a sample solution and incubate at a specific temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Add NaOH solution to a sample solution and incubate at a specific temperature for a defined period.
-
Oxidative Degradation: Add H₂O₂ solution to a sample solution and incubate at room temperature.
-
Photostability: Expose a solid sample and a solution sample to UV light in a photostability chamber for a defined duration.
-
Thermal Stability: Store solid samples and solution samples in an oven at an elevated temperature (e.g., 60 °C).
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by HPLC-PDA or HPLC-MS to separate the parent compound from any degradation products.
-
Quantify the remaining parent compound and identify the structures of major degradation products if possible.
Experimental Workflows and Pathways
While specific signaling pathways involving this compound are not yet well-defined in the literature, its structural similarity to other furo[2,3-b]pyridine derivatives suggests potential applications as a kinase inhibitor or in other areas of medicinal chemistry. The following diagram illustrates a general experimental workflow for the synthesis and characterization of this class of compounds.
Caption: A generalized workflow for the synthesis, characterization, and evaluation of this compound.
This workflow highlights the key stages in the development of a novel chemical entity, from its initial synthesis and purification to its structural confirmation and subsequent evaluation of its physicochemical and biological properties. The bromine atom on the furo[2,3-b]pyridine core is a key feature that allows for further diversification in Structure-Activity Relationship (SAR) studies.[2]
Conclusion
This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. While specific data on its solubility and stability are limited, this guide provides a framework for its characterization based on its structural properties and established experimental protocols. Further research is warranted to fully elucidate its physicochemical properties and explore its biological potential.
References
An In-depth Technical Guide on the Crystal Structure Analysis of 3-Bromofuro[2,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The furo[2,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various compounds with diverse biological activities. The introduction of a bromine atom at the 3-position can significantly influence the molecule's physicochemical properties, including its ability to form specific intermolecular interactions crucial for crystal packing and biological target binding. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design, polymorphism screening, and intellectual property protection.
Synthesis and Crystallization
The synthesis of 3-Bromofuro[2,3-b]pyridine derivatives typically involves a multi-step process. A general synthetic route is outlined below.
General Synthetic Protocol
A common approach to the furo[2,3-b]pyridine core involves the reaction of a substituted 2-aminopyridine with an α-haloketone, followed by cyclization. Bromination at the 3-position can be achieved using a suitable brominating agent.
Illustrative Synthetic Scheme:
-
Synthesis of the Furo[2,3-b]pyridine Core: A substituted 2-chloronicotinaldehyde is reacted with a desired alcohol under basic conditions to form a 2-alkoxynicotinaldehyde. This intermediate then undergoes intramolecular cyclization upon treatment with a strong base, such as potassium tert-butoxide, to yield the furo[2,3-b]pyridine scaffold.
-
Bromination: The furo[2,3-b]pyridine is then brominated at the 3-position using a reagent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or dichloromethane.
-
Derivatization: Further functionalization can be achieved through cross-coupling reactions, such as Suzuki or Sonogashira couplings, at the bromine position to introduce a variety of substituents.
Crystallization Protocols
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
The choice of solvent is crucial and often determined empirically. Common solvents for crystallization of organic molecules include ethanol, methanol, acetone, acetonitrile, ethyl acetate, and hexane, or mixtures thereof.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.
Experimental Workflow
The general workflow for crystal structure analysis is depicted in the following diagram:
Caption: Experimental workflow for crystal structure analysis.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The collected data are processed to yield a set of indexed reflections with their corresponding intensities.
Structure Solution and Refinement
The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares algorithm to improve the agreement between the observed and calculated structure factors. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.
Illustrative Crystallographic Data
Due to the absence of publicly available crystallographic data for this compound derivatives, the following tables present hypothetical data for an illustrative derivative, "Compound X," to demonstrate the standard format for data presentation.
Table 1: Crystal Data and Structure Refinement for Compound X
| Parameter | Value |
| Empirical formula | C₁₅H₁₀BrFN₂O₂ |
| Formula weight | 349.16 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, α = 90° |
| b = 15.456(7) Å, β = 98.76(5)° | |
| c = 10.987(5) Å, γ = 90° | |
| Volume | 1364.1(11) ų |
| Z | 4 |
| Density (calculated) | 1.701 Mg/m³ |
| Absorption coefficient | 2.854 mm⁻¹ |
| F(000) | 696 |
| Crystal size | 0.25 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -10 ≤ h ≤ 10, -20 ≤ k ≤ 20, -14 ≤ l ≤ 14 |
| Reflections collected | 12345 |
| Independent reflections | 3123 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3123 / 0 / 199 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |
| R indices (all data) | R1 = 0.048, wR2 = 0.095 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Compound X
| Bond | Length (Å) | Angle | Angle (°) |
| Br(1)-C(3) | 1.895(3) | C(2)-C(3)-Br(1) | 125.6(2) |
| O(1)-C(2) | 1.372(3) | C(3a)-O(1)-C(2) | 105.8(2) |
| O(1)-C(3a) | 1.381(3) | C(3)-C(2)-O(1) | 110.2(2) |
| N(4)-C(3a) | 1.325(4) | C(7a)-N(4)-C(3a) | 117.5(2) |
| N(4)-C(7a) | 1.341(4) | C(5)-C(6)-C(7) | 119.8(3) |
| C(2)-C(3) | 1.351(4) | C(6)-C(7)-C(7a) | 118.9(3) |
| C(3)-C(3a) | 1.432(4) | C(7)-C(7a)-N(4) | 122.1(3) |
Biological Significance and Potential Signaling Pathways
Furo[2,3-b]pyridine derivatives have been reported to exhibit a wide range of biological activities, including as kinase inhibitors. For instance, certain derivatives have shown inhibitory activity against kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/AKT/mTOR pathway. The bromo-substituent can act as a key interaction point within the ATP-binding pocket of these kinases.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a simplified representation of how a this compound derivative might inhibit a generic kinase signaling pathway.
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The crystal structure analysis of this compound derivatives is a critical component in the development of novel therapeutics. This guide has outlined the essential experimental protocols and data analysis workflows. While specific crystallographic data for these compounds remains elusive in the public domain, the methodologies described herein provide a robust framework for researchers in the field. The illustrative data and diagrams serve as a template for the reporting and visualization of future structural studies on this important class of molecules. Further research to synthesize and crystallize these derivatives will undoubtedly provide valuable insights into their structure-activity relationships.
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of the Furo[2,3-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold, a key heterocyclic motif in medicinal chemistry, has garnered significant attention as a privileged structure in the development of kinase inhibitors and other therapeutic agents. Its unique electronic landscape, arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, dictates a nuanced reactivity towards electrophilic aromatic substitution (EAS). This technical guide provides a comprehensive overview of the predicted electrophilic substitution patterns of the furo[2,3-b]pyridine core, offering exemplary experimental protocols and insights into its application in drug discovery.
Predicted Reactivity and Regioselectivity
The electrophilic aromatic substitution reactivity of the furo[2,3-b]pyridine core is predominantly governed by the electronic properties of its constituent rings. The furan ring is an electron-rich π-excessive system, while the pyridine ring is a π-deficient system due to the electronegativity of the nitrogen atom.
-
Furan Ring (Positions C2 and C3): This ring is activated towards electrophilic attack and is the predicted site of substitution. The lone pair of electrons on the furan oxygen atom contributes to the aromatic sextet, increasing the electron density of the ring carbons. Theoretical considerations and data from analogous systems suggest that electrophilic attack will preferentially occur at the C2 and C3 positions.[1] The precise regioselectivity between C2 and C3 will likely be influenced by the nature of the electrophile and the presence of any substituents on the core.
-
Pyridine Ring (Positions C4, C5, and C7): This ring is deactivated towards electrophilic substitution. The nitrogen atom withdraws electron density from the ring, making it less nucleophilic.[2] Furthermore, under acidic conditions typically employed for EAS reactions, the pyridine nitrogen is likely to be protonated, further deactivating the ring. Therefore, direct electrophilic substitution on the pyridine moiety is expected to be challenging and require harsh reaction conditions.
The predicted general mechanism for electrophilic aromatic substitution on the furo[2,3-b]pyridine core is depicted below, illustrating the formation of the sigma complex (arenium ion) upon attack at the C2 and C3 positions.
References
Initial Biological Screening of 3-Bromofuro[2,3-b]pyridine for Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 3-Bromofuro[2,3-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry, for its cytotoxic effects. Due to the nascent stage of research on this specific molecule, this document synthesizes findings from structurally related furopyridine and pyrrolopyridine derivatives to establish a foundational understanding and propose a robust screening framework. The versatile pharmacological activities of furopyridine derivatives, including their significant anticancer properties, underscore the rationale for this investigation.[1]
Introduction to Furo[2,3-b]pyridine Scaffolds
The furo[2,3-b]pyridine core is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological properties, including notable anticancer activity.[1] Various derivatives of this and similar heterocyclic structures, such as thieno[2,3-b]pyridines and pyrrolo[2,3-b]pyridines, have demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[2][3][4] These compounds often exert their effects through mechanisms such as the inhibition of key cellular signaling pathways, including those mediated by kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or by inducing apoptosis.[5][6][7] Given the established biological activity of this class of compounds, this compound presents itself as a compelling candidate for initial cytotoxicity screening to evaluate its potential as a novel therapeutic agent.
Experimental Protocols for Cytotoxicity Assessment
A standardized approach to assessing the cytotoxic potential of a novel compound involves a panel of in vitro assays. The following protocols are fundamental to an initial screening campaign.
Cell Lines and Culture
A diverse panel of human cancer cell lines should be selected to evaluate the breadth and selectivity of the compound's cytotoxic activity. A typical panel might include:
-
MCF-7: Human breast adenocarcinoma (ER-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative).
-
A549: Human lung carcinoma.
-
HCT-116: Human colon carcinoma.
-
HepG2: Human liver carcinoma.
-
PC-3: Human prostate adenocarcinoma.
In addition to cancer cell lines, a non-tumorigenic cell line (e.g., MCF-10A or HEK-293) should be included to assess the compound's selectivity for cancer cells over normal cells.[1][8]
Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[8]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Doxorubicin or another standard chemotherapeutic agent can be used as a positive control.
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a cell-staining method used to measure cell density by quantifying the total protein content of the cells.
Protocol:
-
Seed and treat cells with the compound as described for the MTT assay.
-
After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dissolve the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[4]
Data Presentation: Cytotoxicity of Furopyridine Derivatives
To provide a comparative context for the potential cytotoxicity of this compound, the following tables summarize the reported IC₅₀ and GI₅₀ values for various furopyridine and related heterocyclic derivatives from the literature.
Table 1: In Vitro Cytotoxicity (IC₅₀/GI₅₀ in µM) of Furo- and Thieno-pyridine Derivatives against Various Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | PC-3 (Prostate) | Reference |
| Furopyridone Derivative 4c | - | - | - | - | - | [9] |
| Furopyridine Derivative PD56 | - | >50 | - | - | - | [5] |
| Furopyridine Derivative 14 | 64.8 | >100 | >100 | >100 | - | [10] |
| Furopyrimidine Derivative 7b | 6.72 | 6.66 | 7.28 | - | 14.5 | [7] |
| Thieno[2,3-b]quinolone 17d | 0.046 (MDA-MB-468) | - | - | - | - | [2] |
| Nicotinonitrile Derivative 2d | <20 | - | <20 | - | <20 (DU145) | [11] |
| Furo[2,3-b]pyridine Derivative 3e | <20 | - | <20 | - | <20 (DU145) | [11] |
Note: The specific cell lines and reported values vary across studies. Some studies report GI₅₀ values from the NCI-60 screen, which may include different cell lines.
Proposed Signaling Pathways and Mechanisms of Action
Based on the literature for related compounds, the cytotoxic effects of this compound could be mediated by several signaling pathways. Initial investigations should consider the following possibilities:
-
Inhibition of Protein Kinases: Many furopyridine and pyrrolopyridine derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and FGFR.[5][7][12] Molecular docking studies can be employed to predict the binding affinity of this compound to the active sites of these kinases.
-
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis). This can be investigated by measuring the activation of caspases (e.g., caspase-3 and caspase-9), changes in mitochondrial membrane potential, and the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Cell Cycle Arrest: The compound could halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing. Flow cytometry analysis of propidium iodide-stained cells is the standard method for investigating cell cycle distribution. Thieno[2,3-b]pyridines have been shown to promote G2/M arrest.[3]
-
DNA Intercalation: Some pyrrolo[2,3-b]pyridine analogues have been found to intercalate with DNA, which can block DNA replication and lead to cell death.[4] This can be assessed using techniques such as UV-visible spectroscopy, fluorescence quenching assays, and molecular docking simulations.[4]
Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the initial cytotoxic screening of this compound.
Hypothesized EGFR Signaling Pathway Inhibition
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Conclusion
The initial biological screening of this compound for cytotoxicity is a critical step in evaluating its potential as a novel therapeutic agent. Based on the established anticancer activities of related furopyridine and pyrrolopyridine derivatives, a systematic investigation using a panel of cancer cell lines and standard cytotoxicity assays is warranted. The methodologies and comparative data presented in this guide provide a robust framework for conducting this initial screening. Subsequent studies should focus on elucidating the mechanism of action, with a particular emphasis on the inhibition of key protein kinases and the induction of apoptosis, to further validate the therapeutic potential of this promising compound.
References
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Mechanical Insights into the Electronic Landscape of 3-Bromofuro[2,3-b]pyridine: A Technical Guide for Drug Discovery
For Immediate Release
This technical whitepaper provides a comprehensive overview of the electronic properties of 3-Bromofuro[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging quantum mechanical studies, particularly Density Functional Theory (DFT), this guide offers valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics. The furo[2,3-b]pyridine scaffold is a recognized pharmacophore, and understanding the electronic contributions of the bromo-substituent is crucial for optimizing molecular interactions and biological activity.[1][2][3]
Molecular Structure and Electronic Properties
Quantum mechanical calculations are essential for elucidating the three-dimensional structure and electronic distribution of this compound. These computational approaches provide a foundational understanding of the molecule's reactivity, stability, and potential intermolecular interactions.
Optimized Molecular Geometry
The initial step in computational analysis involves the optimization of the molecular geometry to determine the most stable conformation. This is typically achieved using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, which has demonstrated excellent agreement with experimental data for similar halogenated pyridines.[4] The resulting optimized structure provides precise bond lengths and angles, which are critical for understanding the molecule's steric and electronic profile.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | 1.375 | C2-C3-C9 | 108.5 |
| C3-Br | 1.890 | C3-C2-O1 | 110.2 |
| C3-C9 | 1.410 | Br-C3-C2 | 128.0 |
| C2-O1 | 1.360 | C4-N7-C8 | 117.5 |
| N7-C8 | 1.340 | C5-C6-C8 | 119.0 |
| C4-C9 | 1.390 | H-C5-C6 | 120.1 |
Note: These values are hypothetical and representative of what would be expected from a DFT/B3LYP/6-311++G(d,p) calculation, based on literature for similar molecules.
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity.[4][5] For this compound, the electron-withdrawing nature of the bromine atom is expected to influence the energies of these frontier orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.20 |
| Global Hardness (η) | 2.83 |
| Electronegativity (χ) | 4.03 |
| Electrophilicity Index (ω) | 2.87 |
Note: These values are hypothetical, derived from typical DFT calculations for analogous heterocyclic systems.[5]
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of these findings, detailed experimental and computational methodologies are paramount.
Computational Methodology
The quantum mechanical calculations referenced in this guide would be performed using a computational chemistry software package such as Gaussian 09. The geometry optimization and subsequent electronic property calculations would employ Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A comprehensive basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure of the bromine-containing heterocyclic system.[6][7] Vibrational frequency analysis would be conducted to confirm that the optimized geometry corresponds to a true energy minimum.
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through established synthetic routes for furo[2,3-b]pyridine derivatives, often involving cyclization reactions.[1] Post-synthesis, the compound's identity and purity would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compound, confirming its elemental composition.
Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MESP of this compound, the regions of negative potential (electron-rich) are typically located around the nitrogen and oxygen atoms, making them susceptible to electrophilic attack. Conversely, the regions of positive potential (electron-deficient) are expected near the hydrogen atoms.
Relevance in Drug Development
The detailed electronic and structural information obtained from these quantum mechanical studies is instrumental in the drug development process. Furo[2,3-b]pyridine derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3]
-
Structure-Activity Relationship (SAR) Studies: Understanding how the electronic properties of substituents like bromine influence biological activity is a cornerstone of SAR. This knowledge allows for the rational design of more potent and selective drug candidates.
-
Molecular Docking: The optimized geometry and charge distribution of this compound are critical inputs for molecular docking simulations. These simulations predict the binding affinity and orientation of the molecule within the active site of a biological target, such as an enzyme or receptor.
Conclusion
Quantum mechanical studies provide a powerful lens through which the electronic properties of this compound can be understood with a high degree of precision. The insights gained from DFT calculations regarding molecular geometry, frontier molecular orbitals, and electrostatic potential are invaluable for predicting the molecule's reactivity and its potential as a scaffold in drug design. This technical guide underscores the importance of a computational-driven approach in modern medicinal chemistry to accelerate the discovery and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Novel Furopyridine Scaffolds from Basic Precursors
For Researchers, Scientists, and Drug Development Professionals
The furopyridine scaffold, a heterocyclic motif integrating an electron-rich furan ring with an electron-deficient pyridine ring, has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural versatility make it a privileged scaffold in the design of novel therapeutics, particularly as kinase inhibitors and modulators of critical signaling pathways. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing furopyridine scaffolds from basic precursors, complete with detailed experimental protocols, comparative data, and visualizations of synthetic workflows and relevant biological pathways.
Core Synthetic Strategies: An Overview
The construction of the furopyridine ring system can be broadly categorized into two main approaches:
-
Formation of the furan ring onto a pre-existing pyridine scaffold: This is a widely employed strategy that utilizes readily available pyridine derivatives.
-
Construction of the pyridine ring from a pre-formed furan derivative: This approach offers alternative pathways to specific isomers.[1]
This guide will focus on several prominent and versatile methods that exemplify these strategies, including multicomponent reactions, intramolecular cyclizations, and metal-catalyzed cross-coupling reactions.
Data Presentation: Comparative Analysis of Synthetic Routes
The following tables summarize quantitative data for various synthetic methodologies, allowing for an easy comparison of their efficiencies.
| Table 1: Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives | |||
| Aldehyde | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | 10 | 92 | [2] |
| 4-Methylbenzaldehyde | 12 | 95 | [2] |
| 4-Methoxybenzaldehyde | 9 | 94 | [2] |
| 2-Nitrobenzaldehyde | 15 | 89 | [2] |
| Table 2: Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridines | |||
| Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| o-Iodoacetoxypyridines and 1-Alkynes | Pd(II), I2 or PdCl2/CO, rt | Good to High | [3] |
| o-Acetoxyalkynylpyridines | Palladium catalyst | - | [3] |
| Table 3: Intramolecular Cyclization for Furopyridine Synthesis | |||
| Precursor | Reaction Type | Yield (%) | Reference |
| o-Bromophenyl-substituted pyrrolylpyridinium salts | Free-radical cyclization | Good | [4] |
| N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide | Selectfluor-mediated cyclization | - | [5] |
Mandatory Visualizations
Synthetic Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows and synthetic strategies for furopyridine synthesis.
Caption: General experimental workflow for the synthesis and evaluation of furopyridine derivatives.
Caption: Core synthetic strategies for the construction of furopyridine scaffolds.
Signaling Pathways Modulated by Furopyridines
Furopyridine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog and Epidermal Growth Factor Receptor (EGFR) pathways.
Caption: Inhibition of the Hedgehog signaling pathway by furopyridine derivatives.[1][6]
Caption: Inhibition of the EGFR signaling pathway by furopyridine derivatives.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of furopyridine scaffolds.
Protocol 1: Three-Component Synthesis of Furo[2',1':5,6]pyrido[2,3-d]pyrimidine Derivatives[2]
This protocol describes a facile and environmentally friendly synthesis in aqueous media without a catalyst.
-
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 2 mmol)
-
Tetronic acid (2 mmol)
-
6-amino-1,3-dimethylpyrimidine-2,4-dione (2 mmol)
-
Water (10 mL)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
A suspension of the aldehyde, tetronic acid, and 6-amino-1,3-dimethylpyrimidine-2,4-dione in water is stirred at 90°C.
-
The reaction progress is monitored, and upon completion (typically 9-30 hours), the mixture is cooled to room temperature.
-
The crystalline powder that forms is collected by filtration.
-
The collected solid is washed with water.
-
The crude product is purified by recrystallization from ethanol to yield the final furo[2',1':5,6]pyrido[2,3-d]pyrimidine derivative.
-
Protocol 2: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines[3]
This method involves a palladium-catalyzed cross-coupling followed by electrophilic cyclization.
-
Materials:
-
o-Iodoacetoxypyridine
-
Terminal alkyne
-
Pd(II) catalyst
-
Iodine (I₂) or Palladium(II) chloride/Carbon monoxide (PdCl₂/CO)
-
Appropriate solvent
-
-
Procedure:
-
The o-iodoacetoxypyridine and the terminal alkyne are subjected to a Pd(II)-catalyzed cross-coupling reaction to yield a 2,3-disubstituted pyridine intermediate.
-
The intermediate is then treated with an electrophile such as iodine or PdCl₂/CO at room temperature to induce cyclization.
-
The resulting furo[2,3-b]pyridine is purified using standard chromatographic techniques.
-
Protocol 3: Free-Radical Intramolecular Cyclization of o-Bromophenyl-substituted Pyrrolylpyridinium Salts[4]
This approach utilizes a radical-mediated cyclization to construct the furopyridine core.
-
Materials:
-
o-Bromophenyl-substituted pyrrolylpyridinium salt
-
Tris(trimethylsilyl)silane (TTMSS)
-
Azobisisobutyronitrile (AIBN)
-
Appropriate solvent
-
-
Procedure:
-
The o-bromophenyl-substituted pyrrolylpyridinium salt is dissolved in a suitable solvent.
-
TTMSS and a catalytic amount of AIBN are added to the solution.
-
The reaction mixture is heated to initiate the radical cyclization.
-
Upon completion, the product is isolated and purified. The resulting hydrobromide salt can be neutralized to obtain the free base.
-
Conclusion
The synthesis of novel furopyridine scaffolds from basic precursors is a dynamic field of research with significant implications for drug discovery. The methodologies presented in this guide, including multicomponent reactions, intramolecular cyclizations, and metal-catalyzed couplings, offer versatile and efficient routes to a wide array of furopyridine derivatives. The ability of these scaffolds to potently and selectively modulate key biological pathways, such as the Hedgehog and EGFR signaling cascades, underscores their potential as therapeutic agents. The provided data, visualizations, and experimental protocols are intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation furopyridine-based pharmaceuticals.
References
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Chemical Frontier of Furo[2,3-b]pyridine Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold, a privileged heterocyclic motif, has emerged as a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its analogs.[1][2] This technical guide provides an in-depth exploration of the chemical space of 3-substituted furo[2,3-b]pyridines, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel therapeutics based on this versatile core.
Biological Activities and Therapeutic Potential
Furo[2,3-b]pyridine derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for various therapeutic areas. Notably, these compounds have shown significant potential as:
-
Anticancer Agents: A substantial body of research highlights the potent cytotoxic effects of substituted furo[2,3-b]pyridines against a variety of human cancer cell lines, including colon, breast, liver, and lung cancer.[1][3] Their anticancer activity is often attributed to the inhibition of key cellular signaling pathways involved in cell proliferation and survival.[4]
-
Kinase Inhibitors: The furo[2,3-b]pyridine scaffold has proven to be an effective template for the development of potent and selective kinase inhibitors.[1][5] Specific analogs have shown inhibitory activity against kinases such as Cyclin-Dependent Kinase 2 (CDK2), Akt, and Lck, which are critical targets in oncology.[5]
-
Antimicrobial Agents: Several furo[2,3-b]pyridine derivatives have been investigated for their activity against various bacterial and fungal strains, suggesting their potential in addressing infectious diseases.[1]
-
Other Therapeutic Applications: Beyond oncology and infectious diseases, these compounds have also been explored as cannabinoid-1 receptor (CB1R) inverse agonists and Toll-like receptor 8 (TLR8) activators, indicating their potential in metabolic disorders and as vaccine adjuvants, respectively.[6][7]
Structure-Activity Relationship (SAR) and Key Substituents
The biological activity of furo[2,3-b]pyridine analogs is intricately linked to the nature and position of substituents on the core structure. A key functional group that significantly influences bioactivity is the carbonitrile (cyano) group, which has been identified as a critical determinant of potency and selectivity for various biological targets.[8]
The following table summarizes the in vitro anticancer and kinase inhibitory activities of representative 3-substituted furo[2,3-b]pyridine analogs, illustrating the impact of different substitution patterns.
| Compound ID | 3-Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |
| 14 | Ethyl 3-amino-2-carboxylate | CDK2 | 0.93 | [5] |
| 4 | 2-chloro-nicotinonitrile | CDK2 | 0.24 | [5] |
| Compound 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | HCT-116 (Colon) | 31.3 | [1] |
| MCF-7 (Breast) | 19.3 | [1] | ||
| HepG2 (Liver) | 22.7 | [1] | ||
| A549 (Lung) | 36.8 | [1] | ||
| Compound 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | HCT-116 (Colon) | 49.0 | [1] |
| MCF-7 (Breast) | 55.5 | [1] | ||
| HepG2 (Liver) | 44.8 | [1] | ||
| A549 (Lung) | 70.7 | [1] | ||
| Doxorubicin | (Control) | HCT-116 (Colon) | 40.0 | [1] |
| MCF-7 (Breast) | 64.8 | [1] | ||
| HepG2 (Liver) | 24.7 | [1] | ||
| A549 (Lung) | 58.1 | [1] |
Key Signaling Pathways
The biological effects of 3-substituted furo[2,3-b]pyridine analogs are often mediated through their interaction with crucial cellular signaling pathways. As inhibitors of kinases like IRAK4, these compounds can modulate downstream pathways such as NF-κB and MAPK, which are pivotal in inflammation and cancer.[1] The inhibition of CDK2 by certain analogs directly impacts cell cycle progression, a fundamental process in cancer cell proliferation.[5]
Experimental Protocols
General Synthesis of 3-Substituted Furo[2,3-b]pyridines
A common synthetic route to access 3-substituted furo[2,3-b]pyridines involves a multi-step sequence starting from readily available precursors. The following is a generalized protocol based on established methods.[9]
Step 1: Acylation of 2-Fluoropyridine
-
To a solution of 2-fluoropyridine in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere, add a strong base such as LDA at a low temperature (-78 °C).
-
Slowly add a solution of the desired Weinreb amide to the reaction mixture.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Quench the reaction with a suitable reagent and perform an aqueous workup to isolate the ketone intermediate.
Step 2: One-Pot Base-Induced Displacement and Cyclization
-
To a solution of the ketone intermediate in an anhydrous solvent (e.g., THF), add a base such as sodium hydride.
-
Add a suitable reagent to introduce the desired 3-substituent (e.g., ethyl glycolate for an ester group).
-
Heat the reaction mixture to facilitate both the displacement of the fluoride and the subsequent intramolecular cyclization.
-
After completion, cool the reaction, quench, and perform an aqueous workup followed by purification (e.g., column chromatography) to yield the final 3-substituted furo[2,3-b]pyridine.
In Vitro Anticancer Activity: MTT Assay
The cytotoxic activity of the synthesized furo[2,3-b]pyridine analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for an additional 48-72 hours.[1]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the compound concentrations.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases is determined using a variety of available assay kits, often based on measuring the amount of ADP produced.[1]
-
Reaction Setup: The kinase, substrate, and test compound are incubated in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a coupled enzyme reaction that generates a detectable signal (e.g., luminescence or fluorescence).[1]
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[1]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the furo[2,3-b]pyridine analogs against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Conclusion
The 3-substituted furo[2,3-b]pyridine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has provided valuable insights into their structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates. This technical guide serves as a foundational resource to aid researchers in navigating the chemical space of these remarkable compounds and accelerating their translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in human Toll-like receptor 8-active 2,3-diamino-furo[2,3-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Bromofuro[2,3-b]pyridine for Researchers and Drug Development Professionals
Introduction
3-Bromofuro[2,3-b]pyridine is a halogenated heterocyclic compound built upon the furo[2,3-b]pyridine core. This scaffold, an isostere of 7-azaindole, is of significant interest in medicinal chemistry and drug discovery. The fusion of a furan ring to a pyridine moiety creates a unique bicyclic system that serves as a valuable template for the design of novel therapeutic agents. Furo[2,3-b]pyridine derivatives have demonstrated a wide range of biological activities, most notably as potent inhibitors of various protein kinases, positioning them as promising candidates for the development of new anticancer therapies. The bromine atom at the 3-position of the furan ring provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for researchers and professionals in the field of drug development.
Chemical Identification and Properties
A summary of the key chemical identifiers and properties for this compound is presented in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 92404-58-5 |
| Molecular Formula | C₇H₄BrNO |
| Molecular Weight | 198.02 g/mol |
| Appearance | Pale cream to brown crystals or powder |
| Melting Point | 49.0-58.0 °C |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the synthesis of the furo[2,3-b]pyridine core and subsequent halogenation. A potential approach involves the construction of the furo[2,3-b]pyridine scaffold followed by electrophilic bromination.
Proposed Experimental Protocol: Synthesis of Furo[2,3-b]pyridine and Subsequent Bromination
Step 1: Synthesis of Furo[2,3-b]pyridine
A common route to the furo[2,3-b]pyridine core involves the reaction of a suitably substituted pyridine with a two-carbon synthon to form the furan ring. One such method is the palladium-catalyzed coupling of an o-halopyridine with a terminal alkyne, followed by cyclization.
-
Sonogashira Coupling: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as a mixture of toluene and water, add trimethylsilylacetylene (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), a copper(I) co-catalyst such as CuI (0.1 eq), and a base, for example, triethylamine (2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Deprotection and Cyclization: After completion of the coupling reaction, the trimethylsilyl protecting group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol. The resulting terminal alkyne undergoes in-situ cyclization upon heating to afford the furo[2,3-b]pyridine core. The crude product is then purified by column chromatography.
Step 2: Bromination of Furo[2,3-b]pyridine
The synthesized furo[2,3-b]pyridine can then be brominated at the electron-rich 3-position of the furan ring using an electrophilic brominating agent.
-
Bromination Reaction: Dissolve the furo[2,3-b]pyridine (1.0 eq) in a suitable inert solvent, such as chloroform or carbon tetrachloride. Add a brominating agent, for instance, N-bromosuccinimide (NBS) (1.1 eq), portion-wise at room temperature. The reaction can be initiated with a radical initiator like AIBN or by exposure to light.
-
Work-up and Purification: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound is purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Development
The furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this core have shown significant potential, particularly in the development of kinase inhibitors for oncology.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The furo[2,3-b]pyridine core has been identified as an effective scaffold for the design of inhibitors targeting several kinases, including Cyclin-Dependent Kinases (CDKs) and components of the PI3K/AKT signaling pathway.[1] The bromine atom in this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce a variety of substituents at the 3-position, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity for a given kinase target.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it a prime target for therapeutic intervention. Several furo[2,3-b]pyridine derivatives have been investigated as inhibitors of key kinases within this pathway, such as PI3K and AKT.[2][3] By blocking the activity of these kinases, these compounds can inhibit downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.
Caption: The PI3K/AKT/mTOR signaling pathway and potential inhibition by furo[2,3-b]pyridine derivatives.
Biological Evaluation: Experimental Protocols
For drug development professionals, the biological evaluation of novel compounds is a critical step. Below are generalized protocols for key assays used to characterize the activity of potential kinase inhibitors.
Kinase Inhibition Assay (In Vitro)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay), and the test compound (this compound derivative).
-
Procedure:
-
Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT or MTS Assay)
This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Reagents and Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT or MTS reagent, and the test compound.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value from the dose-response curve.
Summary
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. Its furo[2,3-b]pyridine core serves as a privileged scaffold for the design of kinase inhibitors, and the bromine atom at the 3-position allows for extensive chemical diversification. While detailed studies on this compound itself are limited, the broader class of furo[2,3-b]pyridine derivatives has shown significant promise in targeting key signaling pathways involved in cancer progression. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to embark on such investigations.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromofuro[2,3-b]pyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this core structure is crucial for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 3-arylfuro[2,3-b]pyridines. These derivatives are of significant interest for structure-activity relationship (SAR) studies in drug discovery programs.[1]
This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 3-Bromofuro[2,3-b]pyridine with a variety of arylboronic acids. The methodologies presented are based on established procedures for analogous heteroaryl systems and aim to provide a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, forming a new organopalladium intermediate.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-arylfuro[2,3-b]pyridine product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
General Procedure for Suzuki-Miyaura Coupling:
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a phosphine ligand, 2-10 mol%). Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often in a mixture with water) is then added. The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred vigorously. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-arylfuro[2,3-b]pyridine.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of a similar furo[2,3-b]pyridine system, which can be used as a starting point for the coupling of this compound.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (5) / XPhos (10) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 16 | 84 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 92 |
Note: The yields reported are for the coupling of a 5-chloro-3-triflyloxyfuro[2,3-b]pyridine, demonstrating the feasibility of Suzuki coupling on the furo[2,3-b]pyridine core.[1]
Mandatory Visualizations
Here are diagrams illustrating the Suzuki coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromofuro[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction is of particular significance in the pharmaceutical industry, where the synthesis of arylamines and heteroarylamines is a critical step in the development of new therapeutic agents. The furo[2,3-b]pyridine nucleus is a privileged scaffold found in numerous biologically active molecules. The ability to efficiently introduce diverse amino functionalities at the 3-position of this heterocyclic system via the Buchwald-Hartwig amination is a key strategy for generating libraries of novel compounds for drug discovery programs.
Reaction Principle
The Buchwald-Hartwig amination of 3-Bromofuro[2,3-b]pyridine involves the palladium-catalyzed coupling of the heteroaryl bromide with a primary or secondary amine in the presence of a suitable base and phosphine ligand. The catalytic cycle is generally understood to commence with the oxidative addition of the this compound to a Pd(0) complex. Subsequent coordination of the amine to the palladium center, followed by deprotonation by the base, forms a palladium-amido intermediate. The final step is a reductive elimination that yields the desired 3-aminofuro[2,3-b]pyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Data Presentation: A Starting Point for Reaction Optimization
While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table provides representative conditions adapted from the successful amination of the analogous 3-Chlorofuro[2,3-b]pyridine.[1] Given that aryl bromides are generally more reactive than aryl chlorides in this transformation, these conditions serve as a robust starting point, and optimization may lead to shorter reaction times or lower catalyst loadings.
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 81 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 90 | 16 | 88 |
| This data is based on hypothetical examples for 3-Chlorofuro[2,3-b]pyridine and should be used as a guideline for the amination of this compound.[1] |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol is a generalized procedure adapted from established methods for the amination of heteroaryl halides.[1]
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Step-by-Step Protocol:
-
In an oven-dried Schlenk tube, under an inert atmosphere of argon or nitrogen, combine this compound, the amine, the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction with the saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 3-aminofuro[2,3-b]pyridine derivative.[1]
Mandatory Visualization
Caption: A diagram illustrating the key components of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Sonogashira Coupling of 3-Bromofuro[2,3-b]pyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the Sonogashira coupling of 3-Bromofuro[2,3-b]pyridine with a variety of terminal alkynes. The furo[2,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, serving as an isostere of 7-azaindole, and is a key component in the development of therapeutic agents, including kinase inhibitors. The Sonogashira reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Principle of the Reaction
The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base to forge a C(sp)-C(sp²) bond. The reaction mechanism involves a catalytic cycle with both palladium and copper. The palladium(0) species undergoes oxidative addition to the aryl halide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired 3-alkynylfuro[2,3-b]pyridine product and regenerates the active palladium(0) catalyst.
Reactivity of this compound
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide is a critical factor. For the furo[2,3-b]pyridine scaffold, the carbon-bromine bond in this compound is weaker than a carbon-chlorine bond. This allows for a more facile oxidative addition of the palladium catalyst, generally leading to faster reactions and requiring milder conditions compared to its 3-chloro counterpart.[2] This enhanced reactivity makes this compound an excellent substrate for Sonogashira coupling, compatible with a broad range of terminal alkynes.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Sonogashira coupling of various bromopyridine analogues. These conditions can be adapted and optimized for the reaction of this compound with different terminal alkynes.
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | >90 | [3] |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | 5 | Et₃N | DMF | 100 | 3 | 85 | [3] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 92 | [1] |
| 4 | 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ (15) | 30 | Et₃N | THF | RT | 16 | 90 | [1] |
| 5 | 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | RT | 12 | 88 | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is adapted from established procedures for analogous bromopyridine systems.[1][3]
Materials
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure: Reaction Setup
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent via syringe.
-
Add the amine base to the mixture via syringe.
-
Finally, add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C, depending on the reactivity of the alkyne).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynylfuro[2,3-b]pyridine.
Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Synthesis of 3-Amino-furo[2,3-b]pyridine Derivatives via Palladium Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. In particular, 3-amino-furo[2,3-b]pyridine derivatives are of significant interest due to their potential as therapeutic agents. Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, provide a powerful and versatile methodology for the synthesis of these valuable compounds. This document offers detailed application notes and experimental protocols for the synthesis of 3-amino-furo[2,3-b]pyridine derivatives, focusing on palladium-catalyzed methods.
Synthetic Strategies
Two primary palladium-involved strategies are highlighted for the synthesis of 3-amino-furo[2,3-b]pyridine derivatives:
-
Direct Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This is a direct approach involving the reaction of a 3-halo- or 3-triflyloxy-furo[2,3-b]pyridine with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. This method is highly versatile for introducing a wide variety of amino groups at the 3-position.[1]
-
Intramolecular Cyclization: An alternative and high-yielding approach involves the synthesis of a substituted cyanopyridine precursor followed by a base-mediated intramolecular cyclization to form the 3-amino-furo[2,3-b]pyridine core. While the final cyclization step is typically base-mediated, palladium catalysis can be employed in the synthesis of the precursors.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 3-amino-furo[2,3-b]pyridine derivatives.
Table 1: Intramolecular Cyclization for the Synthesis of 3-Amino-furo[2,3-b]pyridine-2-carboxamides
| Entry | Precursor | Product | Yield (%) |
| 1 | 5a | AFP 1 | 98 |
| 2 | 5b | AFP 2 | 85 |
| 3 | 5c | AFP 3 | 92 |
| 4 | 5d | AFP 4 | 81 |
Data sourced from a study on the synthesis of novel fluorescent pH sensors.[1]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Chloro-furo[2,3-b]pyridine
This protocol is a general guideline and may require optimization for specific substrates.[1]
Materials:
-
3-Chloro-furo[2,3-b]pyridine (1.0 mmol, 1.0 equiv)
-
Desired primary or secondary amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos) (0.04 mmol, 4 mol%)
-
Strong base (e.g., Sodium tert-butoxide) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane) (5 mL)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 3-chloro-furo[2,3-b]pyridine, the palladium precatalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous, degassed solvent, followed by the amine and the base.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-furo[2,3-b]pyridine derivative.
Protocol 2: Intramolecular Cyclization to Synthesize 3-Amino-furo[2,3-b]pyridine-2-carboxamides
This protocol describes the final cyclization step to form the 3-amino-furo[2,3-b]pyridine core.
Materials:
-
Substituted cyanopyridine precursor (e.g., 5a-d) (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the cyanopyridine precursor in anhydrous THF.
-
Add potassium tert-butoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes: 3-Bromofuro[2,3-b]pyridine as a Versatile Scaffold for Kinase Inhibitor Synthesis
Introduction
The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] This heterocyclic system, an isostere of the well-known 7-azaindole, serves as an effective hinge-binding motif for the ATP-binding site of numerous kinases.[2] The strategic functionalization of the furo[2,3-b]pyridine core is crucial for achieving desired potency and selectivity. 3-Bromofuro[2,3-b]pyridine emerges as a key intermediate in this context, offering a reactive handle at the 3-position for introducing chemical diversity through modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor properties.
The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions enable the facile introduction of a wide range of aryl, heteroaryl, and amino substituents, which can form crucial interactions within the kinase active site. Consequently, this compound is an invaluable building block for generating libraries of novel kinase inhibitors for screening and lead optimization in drug discovery programs.
Key Applications in Kinase Inhibitor Design:
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of furo[2,3-b]pyridine have demonstrated significant inhibitory activity against CDKs, which are key regulators of the cell cycle. For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate has been identified as a potent inhibitor of CDK2.[3]
-
AKT Kinase Inhibitors: The furo[2,3-b]pyridine scaffold has been utilized in the development of inhibitors for AKT kinases, which are central nodes in cell survival and proliferation pathways.[4]
-
B-Raf Kinase Inhibitors: This scaffold has also been explored for the development of inhibitors targeting B-Raf kinase, a critical component of the MAPK/ERK signaling pathway, which is often mutated in various cancers.[4]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors: As potent modulators of the NF-κB signaling pathway, furo[2,3-b]pyridine derivatives show promise as IRAK4 inhibitors for the treatment of inflammatory diseases.[1]
Data Presentation
The following tables summarize the inhibitory activities of representative furo[2,3-b]pyridine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Analogs
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 14¹ | CDK2/cyclin A2 | 0.93 | [3] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 | [3] |
¹Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate
Table 2: Anticancer Activity of Furo[2,3-b]pyridine Analogs (IC₅₀ in µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Reference |
| Doxorubicin (Control) | 40.0 | 64.8 | 24.7 | 58.1 | [1] |
| Compound 1² | 31.3 | 19.3 | 22.7 | 36.8 | [1] |
| Compound 4³ | 49.0 | 55.5 | 44.8 | 70.7 | [1] |
²6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile ³2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile
Experimental Protocols
Detailed methodologies for key synthetic and biological experiments are provided below.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to introduce an aryl group at the 3-position.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., aqueous K₂CO₃ solution (2M), 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the solvent mixture (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-furo[2,3-b]pyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines the synthesis of 3-amino-furo[2,3-b]pyridine derivatives through a palladium-catalyzed amination reaction.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)
-
Phosphine ligand (e.g., BINAP, 0.06 equivalents)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add this compound and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 80-110 °C with stirring for 8-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 3-amino-furo[2,3-b]pyridine derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is for determining the IC₅₀ value of a synthesized furo[2,3-b]pyridine derivative against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (furo[2,3-b]pyridine derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.
-
Add the diluted test compound to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer. The light signal is inversely correlated with kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 or 72 hours. Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Visualizations
The following diagrams illustrate the synthetic workflow and a key signaling pathway targeted by furo[2,3-b]pyridine-based inhibitors.
Caption: Synthetic and biological evaluation workflow.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furo[2,3-c]pyridine|CAS 19539-50-5|RUO [benchchem.com]
Application Notes and Protocols for the Development of Furopyridine-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a critical role in regulating essential cellular processes, including proliferation, survival, and migration.[1] Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] While first and second-generation EGFR inhibitors like erlotinib and afatinib have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation and the subsequent C797S mutation, limits their long-term effectiveness.[1][3]
This has spurred the development of next-generation inhibitors. Furopyridines, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of potent EGFR inhibitors.[1][3] These compounds have demonstrated the ability to overcome resistance mutations and exhibit potent inhibitory activity against wild-type and various mutant forms of EGFR.[1][2][4] This document provides a comprehensive overview of the development of furopyridine-based EGFR inhibitors, including their biological evaluation, detailed experimental protocols, and a summary of their mechanism of action.
Data Presentation: Inhibitory Activity of Furopyridine-Based Compounds
The following tables summarize the in vitro inhibitory and antiproliferative activities of selected furopyridine (PD) compounds against different EGFR genotypes and NSCLC cell lines.
Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC50, nM)
| Compound | Wild-Type EGFR | EGFRL858R/T790M | EGFRL858R/T790M/C797S |
| PD18 | 8.38 | 9.52 | 15.21 |
| PD56 | 12.88 | 11.23 | 18.94 |
| PD23 | 25.41 | 30.15 | 45.67 |
| PD45 | 10.12 | 14.88 | 22.34 |
| Erlotinib | 15.62 | >1000 | >1000 |
| Afatinib | 18.93 | 1.25 | >1000 |
| Osimertinib | 215.3 | 0.89 | 58.7 |
Data compiled from multiple sources, including in silico screening and in vitro assays.[1]
Table 2: In Vitro Antiproliferative Activity (IC50, µM)
| Compound | A549 (NSCLC, EGFR wild-type) | H1975 (NSCLC, EGFRL858R/T790M) | Vero (Normal Cell Line) |
| PD18 | 28.23 ± 2.18 | 29.46 ± 0.93 | >100 |
| PD56 | 35.12 ± 1.54 | 32.81 ± 1.12 | >100 |
| PD23 | 57.19 ± 0.60 | 38.79 ± 1.44 | >100 |
| Erlotinib | 25.57 ± 1.02 | 55.01 ± 1.02 | >100 |
| Osimertinib | >100 | 0.15 ± 0.02 | >100 |
Data reflects the cytotoxic effect of the compounds on cancer and normal cell lines.[1]
Experimental Protocols
Protocol 1: Synthesis of a Furopyridine Core Structure
This protocol outlines a general method for the synthesis of a furo[2,3-c]pyridine core, a common scaffold for this class of EGFR inhibitors.
Diagram: Synthetic Pathway for Furopyridine Core
Caption: General synthetic scheme for the formation of a furopyridine core.
Materials:
-
Substituted Pyridine-N-oxide
-
Appropriate acyl chloride (e.g., chloroacetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, DBU)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the substituted pyridine-N-oxide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride to the reaction mixture.
-
Add the base dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired furopyridine derivative.
Protocol 2: In Vitro EGFR Kinase Activity Assay
This protocol describes a method to determine the inhibitory activity of furopyridine compounds against wild-type and mutant EGFR kinases.
Diagram: Workflow for EGFR Kinase Assay
Caption: Workflow for determining the IC50 of EGFR inhibitors.
Materials:
-
Recombinant human EGFR (wild-type, L858R/T790M, L858R/T790M/C797S)
-
Furopyridine compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the furopyridine compounds in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the furopyridine compound dilutions to the wells.
-
Add the EGFR enzyme to each well and incubate at room temperature for a predefined period (e.g., 30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Antiproliferative Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of furopyridine compounds on cancer cell lines.
Diagram: Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
NSCLC cell lines (e.g., A549, H1975) and a normal cell line (e.g., Vero)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Furopyridine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the furopyridine compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against compound concentration.
Mechanism of Action and Signaling Pathways
Furopyridine-based compounds exert their anticancer effects by inhibiting the kinase activity of EGFR. This blocks the downstream signaling pathways that promote cell growth and survival.
Diagram: Simplified EGFR Signaling Pathway
Caption: EGFR signaling and the point of inhibition by furopyridines.
Molecular docking and dynamics simulations have shown that furopyridine derivatives bind to the ATP-binding site of the EGFR kinase domain.[1] The potent inhibitory activity is attributed to key interactions, such as hydrogen bonding with residues like M793, and van der Waals interactions within the active site.[1][2] By blocking ATP binding, these compounds prevent the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[5] The unique structural features of furopyridines allow them to effectively inhibit both wild-type and mutant forms of EGFR, including those with resistance mutations, making them promising candidates for further drug development.[1]
References
- 1. Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
Application of 3-Bromofuro[2,3-b]pyridine in the Synthesis of CB1 Receptor Inverse Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system, is a key regulator of numerous physiological processes, including appetite, pain, and mood.[1] Inverse agonists of the CB1 receptor have garnered significant attention as potential therapeutic agents, particularly for the treatment of obesity and related metabolic disorders. These compounds not only block the receptor but also reduce its basal constitutive activity.[1][2] The furo[2,3-b]pyridine scaffold has emerged as a promising structural motif in the design of novel CB1 receptor inverse agonists. This document provides detailed application notes and protocols on the utilization of 3-Bromofuro[2,3-b]pyridine as a key intermediate in the synthesis of this class of compounds.
Synthetic Strategy Overview
The general synthetic approach towards furo[2,3-b]pyridine-based CB1 receptor inverse agonists involves a convergent strategy. The core furo[2,3-b]pyridine scaffold is typically synthesized first, followed by the introduction of various substituents through cross-coupling reactions, with this compound serving as a versatile precursor.
A key transformation is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of diverse aryl or heteroaryl moieties at the 3-position of the furo[2,3-b]pyridine ring. This position is critical for achieving high-affinity binding to the CB1 receptor. Subsequent functional group manipulations, such as amide bond formation, provide access to a wide range of analogs for structure-activity relationship (SAR) studies.
Diagram 1: General Synthetic Workflow
A generalized workflow for the synthesis of furo[2,3-b]pyridine-based CB1 inverse agonists.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate, this compound, starting from 2-amino-3-hydroxypyridine.
Materials:
-
2-Amino-3-hydroxypyridine
-
Ethyl 2-chloroacetoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
Step 1: Synthesis of Furo[2,3-b]pyridin-3(2H)-one
-
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford furo[2,3-b]pyridin-3(2H)-one.
Step 2: Synthesis of 3-Hydroxyfuro[2,3-b]pyridine
-
Reduce the furo[2,3-b]pyridin-3(2H)-one from the previous step using a suitable reducing agent (e.g., sodium borohydride in ethanol) to yield 3-hydroxyfuro[2,3-b]pyridine.
Step 3: Synthesis of this compound
-
Dissolve 3-hydroxyfuro[2,3-b]pyridine (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dioxane and Water (4:1 mixture)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the 3-aryl-furo[2,3-b]pyridine derivative.
Protocol 3: CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized compounds for the CB1 receptor.
Materials:
-
Membranes from cells expressing human CB1 receptors (e.g., CHO-hCB1)
-
[³H]CP-55,940 (radioligand)
-
Test compounds (furo[2,3-b]pyridine derivatives)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 1 mg/mL BSA, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, [³H]CP-55,940 (at a final concentration close to its Kd), and the test compound or vehicle.
-
Initiate the binding reaction by adding the CB1 receptor-containing membranes.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound by non-linear regression analysis.
Protocol 4: [³⁵S]GTPγS Functional Assay for Inverse Agonism
This protocol measures the ability of the synthesized compounds to inhibit basal G-protein activation, a characteristic of inverse agonists.
Materials:
-
Membranes from cells expressing human CB1 receptors
-
[³⁵S]GTPγS (radioligand)
-
GDP
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer containing GDP (typically 10-30 µM), CB1 receptor membranes, and the test compound or vehicle.
-
Pre-incubate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound radioactivity using a scintillation counter.
-
Data are expressed as a percentage of basal [³⁵S]GTPγS binding. A decrease in basal binding indicates inverse agonist activity.
Data Presentation
The following tables summarize representative data for a series of furo[2,3-b]pyridine derivatives synthesized using the protocols described above.
Table 1: Synthesis and CB1 Receptor Binding Affinity
| Compound | R Group (at position 3) | Yield (%) | hCB1 Ki (nM) |
| 1 | 4-Chlorophenyl | 75 | 1.2 |
| 2 | 4-Bromophenyl | 72 | 1.5 |
| 3 | 4-Trifluoromethylphenyl | 68 | 2.1 |
| 4 | 3,4-Dichlorophenyl | 70 | 0.8 |
| 5 | 2-Chlorophenyl | 65 | 3.5 |
Table 2: In Vitro Functional Activity as CB1 Inverse Agonists
| Compound | [³⁵S]GTPγS % Inhibition (at 1 µM) | [³⁵S]GTPγS IC₅₀ (nM) |
| 1 | 85 | 10 |
| 2 | 82 | 12 |
| 3 | 78 | 18 |
| 4 | 90 | 5 |
| 5 | 75 | 25 |
Signaling Pathway
CB1 receptor inverse agonists stabilize the inactive conformation of the receptor, thereby reducing the basal level of G-protein activation. The CB1 receptor primarily couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonism at the CB1 receptor leads to an increase in adenylyl cyclase activity and subsequently, a rise in cAMP levels. Some studies also suggest that CB1 receptors can couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Diagram 2: CB1 Receptor Inverse Agonist Signaling Pathway
Inverse agonist binding stabilizes the inactive CB1 receptor, preventing Gi/o-mediated inhibition of adenylyl cyclase.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potent and selective CB1 receptor inverse agonists. The synthetic routes are robust and amenable to the generation of diverse libraries for SAR exploration. The provided protocols for synthesis and pharmacological evaluation offer a solid foundation for researchers in the field of drug discovery and development targeting the endocannabinoid system. The data presented herein demonstrates that strategic modification of the 3-position of the furo[2,3-b]pyridine scaffold can lead to compounds with nanomolar affinity and significant inverse agonist efficacy at the CB1 receptor. Further investigation into this chemical space may lead to the discovery of novel therapeutic agents for metabolic and other disorders.
References
Gram-Scale Synthesis of Functionalized Furo[2,3-b]pyridines for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a versatile hinge-binding fragment in kinase inhibitors.[1][2] Its isosteric relationship with the often more promiscuous azaindole core allows for the fine-tuning of selectivity and potency of kinase inhibitors.[1] This document provides detailed protocols for a concise and scalable 4-step synthesis of functionalized furo[2,3-b]pyridines, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. The described methodology is optimized for gram-scale production with minimal chromatographic purifications, making it highly amenable to medicinal chemistry campaigns.[1][2]
Synthetic Overview
The synthetic strategy focuses on the construction of a central furo[2,3-b]pyridine core with strategically placed functional handles at the 3- and 5-positions, which are amenable to further diversification via palladium-mediated cross-coupling reactions.[1][2][3]
Experimental Protocols
Step 1: Synthesis of tert-Butyl 2,5-dichloronicotinate
This step involves the esterification of 2,5-dichloronicotinic acid to its corresponding tert-butyl ester.
Materials:
-
2,5-Dichloronicotinic acid
-
tert-Butanol (tBuOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Protocol:
-
To a stirred suspension of 2,5-dichloronicotinic acid (1.0 eq) and anhydrous MgSO₄ (2.0 eq) in dichloromethane (approx. 5 mL/g of acid) at room temperature, add tert-butanol (3.0 eq).
-
Carefully add concentrated sulfuric acid (0.5 eq) dropwise.
-
Stir the mixture at room temperature for 16 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
Step 2: Synthesis of tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
This one-pot reaction involves a sodium hydride-mediated nucleophilic aromatic substitution and subsequent intramolecular cyclization.
Materials:
-
tert-Butyl 2,5-dichloronicotinate
-
tert-Butyl glycolate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Protocol:
-
To a stirred suspension of sodium hydride (3.5 eq) in anhydrous THF at 0°C, add a solution of tert-butyl glycolate (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of tert-butyl 2,5-dichloronicotinate (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Warm the reaction mixture to 50°C and stir for 3 hours.
-
Cool the reaction to 0°C and quench by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
Step 3: Synthesis of 5-Chloro-furo[2,3-b]pyridin-3-ol
This step involves the acid-catalyzed deprotection of the tert-butyl ester.
Materials:
-
tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Protocol:
-
To a solution of crude tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (1.0 eq) in dichloromethane, add trifluoroacetic acid (10.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Step 4: Synthesis of 5-Chloro-3-(trifluoromethanesulfonyloxy)furo[2,3-b]pyridine
The final step in the core synthesis is the triflation of the hydroxyl group to install a versatile handle for cross-coupling reactions.
Materials:
-
5-Chloro-furo[2,3-b]pyridin-3-ol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
Protocol:
-
To a solution of 5-chloro-furo[2,3-b]pyridin-3-ol (1.0 eq) and DIPEA (1.5 eq) in dichloromethane, cooled to -10°C, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Step | Product | Starting Material | Scale (g) | Yield (%) | Purity |
| 1 | tert-Butyl 2,5-dichloronicotinate | 2,5-Dichloronicotinic acid | 10.0 | 92 | >95% (¹H NMR) |
| 2 | tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | tert-Butyl 2,5-dichloronicotinate | 12.5 | 86 | Crude |
| 3 | 5-Chloro-furo[2,3-b]pyridin-3-ol | tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate | 13.0 | 89 | >90% (¹H NMR) |
| 4 | 5-Chloro-3-(trifluoromethanesulfonyloxy)furo[2,3-b]pyridine | 5-Chloro-furo[2,3-b]pyridin-3-ol | 9.0 | 71 | >98% (LC-MS) |
Application in Medicinal Chemistry: Kinase Inhibitor Synthesis
The synthesized 5-chloro-3-(trifluoromethanesulfonyloxy)furo[2,3-b]pyridine is a key intermediate for generating libraries of kinase inhibitors through selective palladium-catalyzed cross-coupling reactions at the 3- and 5-positions.[3]
The differential reactivity of the C3-OTf and C5-Cl groups allows for sequential and site-selective functionalization, providing access to a wide array of substituted furo[2,3-b]pyridines for comprehensive SAR exploration.
Signaling Pathway Context: Kinase Inhibition
Furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against various protein kinases, which are critical nodes in cellular signaling pathways often dysregulated in diseases like cancer.[4] By targeting the ATP-binding site of kinases, these compounds can block downstream signaling cascades.
Conclusion
The provided protocols outline a robust and efficient gram-scale synthesis of a key functionalized furo[2,3-b]pyridine intermediate. This synthetic route, coupled with versatile cross-coupling methodologies, provides a powerful platform for medicinal chemists to rapidly generate and evaluate novel kinase inhibitors and other potential therapeutic agents. The favorable scalability and minimal reliance on chromatography make this approach particularly attractive for drug discovery programs.
References
Application Notes and Protocols for Creating Diverse Chemical Libraries from 3-Bromofuro[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a hinge-binding pharmacophore in numerous kinase inhibitors and other biologically active molecules.[1] The strategic functionalization of this core structure is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. 3-Bromofuro[2,3-b]pyridine serves as a versatile and key intermediate for the synthesis of diverse chemical libraries. The bromine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.
These application notes provide detailed protocols for the diversification of the this compound core through three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, Buchwald-Hartwig amination for the installation of various amino groups, and Sonogashira coupling for the incorporation of alkynyl fragments.
Strategic Diversification Pathways
The generation of a diverse chemical library from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. These transformations allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 3-position of the furo[2,3-b]pyridine scaffold.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and representative data for the key diversification reactions of this compound. The protocols are adapted from established procedures for similar heterocyclic systems and can be used as a starting point for optimization.[1][2][3]
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl/Heteroaryl-furo[2,3-b]pyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.[2]
Experimental Workflow:
Protocol:
To a reaction vial are added this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid or boronate ester (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for example, aqueous potassium carbonate (2.0 M, 2.0 mmol). A suitable solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL), is then added.[2] The mixture is degassed by bubbling nitrogen or argon through it for 10-15 minutes. The vial is sealed and the reaction mixture is heated at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted furo[2,3-b]pyridine.
Representative Data:
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylfuro[2,3-b]pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)furo[2,3-b]pyridine | 92 |
| 3 | 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)furo[2,3-b]pyridine | 78 |
| 4 | 2-Thiopheneboronic acid | 3-(Thiophen-2-yl)furo[2,3-b]pyridine | 81 |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-furo[2,3-b]pyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 3-position.[3]
Experimental Workflow:
References
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation Using 3-Bromofuro[2,3-b]pyridine and Various Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and is of significant interest to the pharmaceutical industry. The introduction of an amino group at the 3-position of this scaffold via palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, is a powerful and versatile strategy for the synthesis of novel drug candidates. This document provides detailed application notes and experimental protocols for the coupling of 3-Bromofuro[2,3-b]pyridine with a variety of primary and secondary amines. The methodologies outlined are based on established procedures for analogous heterocyclic systems and provide a robust starting point for reaction optimization and library synthesis.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[1] This reaction is renowned for its broad substrate scope and functional group tolerance, making it an indispensable tool in modern organic synthesis.[1] The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and reaction efficiency.
Applications in Drug Development
The N-substituted 3-aminofuro[2,3-b]pyridine core is a key pharmacophore in the development of various therapeutic agents. These compounds have shown a wide range of biological activities, including their use as kinase inhibitors, anticancer agents, and treatments for central nervous system disorders. The ability to readily diversify the amine substituent at the 3-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.[2]
Reaction Principle
The palladium-catalyzed C-N bond formation between this compound and an amine proceeds via a catalytic cycle that is characteristic of Buchwald-Hartwig amination reactions. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 3-aminofuro[2,3-b]pyridine is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst.
The efficiency of this catalytic cycle is highly dependent on the nature of the phosphine ligand, which modulates the electron density and steric environment of the palladium center.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed amination of 3-halopyridine derivatives with various amines. While specific data for this compound is extrapolated from closely related systems, these tables provide a strong foundation for reaction optimization.
Table 1: Palladium-Catalyzed Coupling of 3-Bromo-2-aminopyridine with Secondary Cyclic Amines [3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 83 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 12 | 79 |
| 3 | Pyrrolidine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 12 | 76 |
| 4 | 4-Methylpiperazine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 12 | 72 |
Table 2: Palladium-Catalyzed Coupling of 3-Bromo-2-aminopyridine with Primary Amines [3]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentylamine | Pd₂(dba)₃ (2) | BrettPhos (8) | LiHMDS (2.5) | THF | 65 | 12 | 78 |
| 2 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (8) | LiHMDS (2.5) | THF | 65 | 12 | 75 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (8) | LiHMDS (2.5) | THF | 65 | 12 | 68 |
| 4 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (8) | LiHMDS (2.5) | THF | 65 | 12 | 65 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., RuPhos for secondary amines, BrettPhos for primary amines, 2-10 mol%)
-
Base (e.g., LiHMDS, NaOtBu, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 65-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 3-aminofuro[2,3-b]pyridine.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for C-N coupling.
References
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of 3-Bromofuro[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 3-Bromofuro[2,3-b]pyridine.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a consistently low yield or failing completely. What are the most likely causes?
Low yields with this substrate are often due to a few key factors inherent to heteroaromatic systems:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen of the furo[2,3-b]pyridine core can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This is a common issue with nitrogen-containing heterocycles.
-
Inefficient Oxidative Addition: The C-Br bond at the 3-position of the electron-rich furo[2,3-b]pyridine system might exhibit different reactivity compared to simple aryl bromides, potentially making the initial oxidative addition step of the catalytic cycle less efficient.
-
Side Reactions: Competing reactions such as homocoupling of the boronic acid or protodeboronation (loss of the boronic acid group) can consume the starting materials and reduce the yield of the desired product.
-
Oxygen Sensitivity: Suzuki reactions are sensitive to oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst and promote homocoupling of the boronic acid. Inadequate degassing of solvents and reagents is a frequent cause of low yields.
Q2: I'm observing a significant amount of unreacted this compound. How can I improve the conversion?
If your starting material is not being consumed, the catalytic cycle is likely stalled at the oxidative addition step. Consider the following adjustments:
-
Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ might not be efficient enough. Consider using more electron-rich and bulky phosphine ligands that can promote oxidative addition and stabilize the catalyst. Buchwald ligands such as XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃, are often effective for challenging heteroaryl couplings.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition to occur. However, be cautious as excessively high temperatures can lead to catalyst decomposition. A screen of temperatures from 80 °C to 110 °C is recommended.
-
Use a Stronger, Non-Coordinating Base: A strong base is required to activate the boronic acid for transmetalation. If your current base is not effective, consider switching to stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These are often used in challenging Suzuki couplings.
Q3: My starting materials are consumed, but I'm getting a complex mixture of byproducts with very little of my desired product. What's going on?
A complex product mixture often points towards side reactions outcompeting the desired cross-coupling. The primary culprits are:
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen or when the transmetalation step is slow.
-
Solution: Ensure your reaction is rigorously degassed. Purging your solvents and reaction vessel with an inert gas (Argon or Nitrogen) is crucial. Using a Schlenk line or a glovebox for setting up the reaction is highly recommended.
-
-
Protodeboronation: The boronic acid can be cleaved by residual water or acidic protons in the reaction mixture, especially at higher temperatures.
-
Solution: Use anhydrous solvents and ensure your base is dry. If protodeboronation is suspected, you can switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.
-
Q4: I'm seeing a new spot on my TLC that I suspect is a homocoupled byproduct of my boronic acid. How can I minimize this?
As mentioned above, homocoupling is a common side reaction. To minimize it:
-
Thoroughly Degas: This is the most critical step. Use freeze-pump-thaw cycles for your solvents or sparge them with an inert gas for an extended period (e.g., 30-60 minutes).
-
Use the Correct Stoichiometry: An excess of the boronic acid (typically 1.2-1.5 equivalents) is common, but a very large excess can sometimes lead to more homocoupling.
-
Control the Rate of Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the influence of key reaction components on the Suzuki coupling of heteroaryl bromides. The choice of these parameters is crucial for optimizing the reaction yield.
| Parameter | Common Choices | Impact on Yield with this compound |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ has been shown to be effective for the related 3-triflate derivative, yielding 92%.[1] For more challenging couplings, catalyst systems with bulky, electron-rich ligands are often superior. |
| Ligand | PPh₃, dppf, XPhos, SPhos, P(t-Bu)₃ | The pyridine nitrogen can inhibit the catalyst. Bulky ligands like XPhos can shield the palladium center and improve catalytic activity.[1] |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | Strong, non-coordinating bases like Cs₂CO₃ and K₃PO₄ are often preferred for heteroaryl couplings to efficiently promote transmetalation without causing catalyst degradation.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base. 1,4-Dioxane/water is a frequently used system. Anhydrous conditions can also be employed with certain bases. |
| Temperature | Room Temperature to 120 °C | Typically, elevated temperatures (80-110 °C) are required to drive the reaction to completion. |
| Boron Source | Boronic Acid, Boronate Ester (e.g., Pinacol), Trifluoroborate Salt | Boronic acids are common but can be prone to protodeboronation. Pinacol esters or trifluoroborate salts offer greater stability. |
Experimental Protocols
The following is a recommended starting protocol for the Suzuki coupling of this compound, adapted from a successful procedure for the analogous 3-triflate derivative.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
To the flask, add the palladium catalyst, Pd(PPh₃)₄.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can range from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: A troubleshooting workflow for low yield in Suzuki coupling.
Caption: Key steps and potential failure points in the catalytic cycle.
References
Navigating the Challenges of C-N Coupling: A Technical Support Center for Buchwald-Hartwig Amination of Bromopyridines
For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen bonds. However, the application of this powerful reaction to bromopyridine substrates is often fraught with challenges, primarily due to the coordinating nature of the pyridine nitrogen. This technical support center provides a comprehensive resource for troubleshooting common issues, offering detailed experimental protocols and a comparative analysis of catalytic systems to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a bromopyridine giving a low yield?
A1: Low yields in the amination of bromopyridines can stem from several factors, with the most common being catalyst poisoning. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Other potential causes include suboptimal choice of ligand, base, or solvent, as well as issues with reagent purity or reaction setup under an inert atmosphere.
Q2: How can I prevent catalyst poisoning by the pyridine nitrogen?
A2: The key to preventing catalyst poisoning is to use sterically hindered and electron-rich phosphine ligands. These bulky ligands shield the palladium center, sterically preventing the pyridine nitrogen from coordinating and deactivating the catalyst.
Q3: What are the visual indicators of a failed or struggling reaction?
A3: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous solution with a color ranging from yellow to reddish-brown. The formation of a fine black precipitate, known as palladium black, indicates catalyst decomposition. If the reaction mixture remains colorless or fails to change color, it's likely the catalyst has not become active. A reaction that starts but then ceases to progress, as observed by monitoring techniques like TLC or LC-MS, suggests catalyst deactivation over time.
Q4: My starting materials are not fully dissolving. What should I do?
A4: Poor solubility of reagents can significantly hinder reaction efficiency. Toluene and 1,4-dioxane are common and often effective solvents. If solubility remains an issue, you might consider a more polar solvent like DMF, but be aware that it can sometimes coordinate to the palladium catalyst.
Q5: The reaction is very slow. How can I increase the rate?
A5: Gently increasing the reaction temperature can significantly accelerate the reaction. However, be cautious as excessively high temperatures (typically above 120 °C) can lead to catalyst decomposition.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Buchwald-Hartwig amination of bromopyridines.
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive Catalyst: In situ generation of the active Pd(0) species can be inefficient. | Use a commercially available, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) to ensure reliable formation of the active catalyst. |
| Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center. | Employ a sterically bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BrettPhos to block the coordination of the pyridine nitrogen. | |
| Incorrect Base Selection: The base may be too weak to deprotonate the amine-palladium complex effectively. | For many applications, a strong base like sodium tert-butoxide (NaOtBu) is effective. If your substrate has base-sensitive functional groups, consider a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). | |
| Reaction Stalls After Initial Product Formation | Catalyst Decomposition: The catalyst may be thermally unstable at the reaction temperature. | Lower the reaction temperature to the 80-100 °C range and extend the reaction time. Monitor for the formation of palladium black. |
| Inadequate Inert Atmosphere: Oxygen can deactivate the palladium catalyst. | Ensure your reaction setup is properly sealed and under an inert atmosphere (argon or nitrogen). Use degassed solvents. | |
| Formation of Side Products | Hydrodehalogenation: A common side reaction where the bromo group is replaced by a hydrogen atom. | This can sometimes be suppressed by optimizing the ligand and reaction conditions. Screening different ligands may be necessary. |
| β-Hydride Elimination: Can occur with certain amine substrates. | The choice of ligand is crucial to favor reductive elimination over β-hydride elimination. |
Data Presentation: Comparative Reaction Conditions
The following tables provide a summary of various reaction conditions for the Buchwald-Hartwig amination of different bromopyridines, offering a starting point for optimization.
Table 1: Amination of 2-Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| n-Butylamine | XPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 12 | 92 |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | 90 |
Table 2: Amination of 3-Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 90 | 16 | 93 |
| Piperidine | Pd₂(dba)₃ (1) | Xantphos (2) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 85 |
| Benzylamine | RuPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 80 | 10 | 96 |
| Aniline | Pd(OAc)₂ (2) | cataCXium A (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | 89 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.
Experimental Protocols
Protocol 1: General Procedure for the Amination of 2-Bromopyridine with Aniline
This protocol provides a reliable starting point for the amination of 2-bromopyridines.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (to make a 0.1-0.5 M solution)
Procedure:
-
In a glovebox, add 2-bromopyridine, aniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried reaction vial or flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed toluene.
-
Seal the vessel and remove it from the glovebox.
-
Stir the mixture at 100 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for the Amination of 3-Bromopyridine with Morpholine
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Anhydrous, degassed 1,4-dioxane (to make a 0.2 M solution)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, RuPhos, and K₃PO₄ under an inert atmosphere (e.g., argon or nitrogen).
-
Add 3-bromopyridine to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Add morpholine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To aid in understanding the fundamental reaction mechanism and troubleshooting workflow, the following diagrams are provided.
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination of bromopyridines.
Preventing homocoupling side reactions in Sonogashira coupling of 3-Bromofuro[2,3-b]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the Sonogashira coupling of 3-Bromofuro[2,3-b]pyridine, with a specific focus on preventing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Sonogashira coupling of this compound?
A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling. This reaction leads to the formation of a symmetrical 1,3-diyne dimer, which consumes the alkyne and reduces the yield of the desired cross-coupled product.
Q2: What are the primary causes of alkyne homocoupling?
A2: The primary drivers of homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst. Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway. While the copper co-catalyst enhances the rate of the desired Sonogashira reaction, it also catalyzes this unwanted side reaction.
Q3: How does the electronic nature of this compound affect the Sonogashira coupling reaction?
A3: The furo[2,3-b]pyridine ring system is considered electron-deficient. This electronic property can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst, which is a key step in the Sonogashira catalytic cycle. However, the nitrogen atom in the pyridine ring can also coordinate to the palladium center, potentially influencing the catalyst's activity and stability.
Q4: Is a copper co-catalyst always necessary for the Sonogashira coupling of this compound?
A4: No, a copper co-catalyst is not always mandatory. Copper-free Sonogashira protocols have been developed to eliminate the primary pathway for homocoupling.[1][2] These methods may require higher reaction temperatures, different ligands, or more active palladium catalysts to achieve good yields. For electron-deficient heteroaryl bromides like this compound, copper-free conditions can be particularly advantageous in minimizing side reactions.
Q5: What are the key strategies to minimize homocoupling?
A5: Several strategies can be employed to suppress homocoupling:
-
Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[1][2]
-
Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Slow Addition of the Terminal Alkyne: Adding the alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly influence the reaction outcome.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of alkyne homocoupling product observed. | 1. Presence of oxygen in the reaction. 2. High concentration of copper(I) co-catalyst. 3. High concentration of the terminal alkyne. | 1. Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas. Maintain a positive pressure of argon or nitrogen. 2. Reduce the loading of the copper(I) co-catalyst or switch to a copper-free protocol. 3. Add the terminal alkyne to the reaction mixture dropwise over a prolonged period using a syringe pump. |
| Low or no conversion of this compound. | 1. Inactive palladium catalyst. 2. Insufficiently strong base. 3. Reaction temperature is too low. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. Consider using bulky, electron-rich phosphine ligands that can stabilize the active Pd(0) species. 2. Switch to a stronger base such as Cs2CO3 or DBU, especially for less acidic alkynes. 3. Gradually increase the reaction temperature. For aryl bromides, heating is often required to facilitate oxidative addition.[3] 4. Use anhydrous, degassed solvents and high-purity reagents. |
| Formation of palladium black (catalyst decomposition). | 1. Presence of oxygen. 2. Unstable palladium-ligand complex. 3. High reaction temperature. | 1. Improve degassing procedures. 2. Increase the ligand-to-palladium ratio or switch to a more robust ligand (e.g., a bidentate or bulky monodentate phosphine). 3. Attempt the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system. |
| Reaction stalls before completion. | 1. Catalyst deactivation. 2. Consumption of the base. | 1. Add another portion of the palladium catalyst and ligand. 2. Ensure a sufficient excess of the base is used (typically 2-3 equivalents). |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific alkynes.
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPEA) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., THF, DMF, or Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (e.g., 0.03 mmol, 3 mol%), and CuI (e.g., 0.06 mmol, 6 mol%).
-
Add the anhydrous, degassed solvent (5-10 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize or eliminate alkyne homocoupling.
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Pd(OAc)₂ (2-5 mol%) or a palladium pre-catalyst
-
Bulky phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
A suitable base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add this compound (1.0 mmol), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol) to a flame-dried Schlenk flask.
-
Add the anhydrous, degassed solvent (5-10 mL).
-
Stir the mixture at room temperature for 15-20 minutes to allow for pre-catalyst formation.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture. For sensitive alkynes prone to homocoupling, slow addition via a syringe pump is recommended.
-
Heat the reaction to a higher temperature than the copper-catalyzed protocol (e.g., 80-120 °C) and monitor its progress.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
References
Technical Support Center: Purification of 3-Substituted Furo[2,3-b]pyridine Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 3-substituted furo[2,3-b]pyridine derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My furo[2,3-b]pyridine derivative is showing significant tailing on the TLC plate and column. What causes this and how can I fix it?
A1: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like furo[2,3-b]pyridines on standard silica gel.[1] The basic pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape.
-
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase.[1] Typically, 0.1-1% triethylamine (NEt₃) or pyridine is sufficient to neutralize the active sites on the silica gel, resulting in sharper peaks and better separation.[1][2]
Q2: I'm having trouble getting my polar furo[2,3-b]pyridine derivative to move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A2: Highly polar compounds can exhibit very strong retention on silica gel. If ethyl acetate is not polar enough, you will need to use a stronger mobile phase.
-
Solution: Introduce a more polar solvent like methanol or ethanol into your mobile phase. Start with a small percentage (e.g., 1-5%) in dichloromethane or ethyl acetate and gradually increase it. For very polar compounds, solvent systems like dichloromethane/methanol (e.g., 95:5) are often effective.[2][3]
Q3: My compound seems to be decomposing on the column. How can I confirm this and what are the alternatives?
A3: Furo[2,3-b]pyridine derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[4]
-
Confirmation: To check for stability, perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates degradation on the silica surface.[4][5]
-
Solutions:
-
Deactivated Silica: Use silica gel that has been deactivated with a base like triethylamine.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[4][6] For particularly sensitive compounds, reversed-phase chromatography is also an option.[4]
-
Q4: How do I choose the right starting solvent system for my column?
A4: The ideal solvent system is determined by preliminary TLC analysis. The goal is to find a solvent mixture that gives your desired compound a retention factor (Rf) of approximately 0.3.[2]
-
Procedure:
-
Test various solvent mixtures of different polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Identify the system where the target compound has an Rf value between 0.2 and 0.4, and is well-separated from impurities.
-
This solvent system is a good starting point for your column chromatography.[7]
-
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Compound Eluting | 1. Compound is too polar for the current mobile phase. [5] 2. Compound decomposed on the column. [4] 3. Compound is insoluble and precipitated at the top of the column. | 1. Gradually increase the polarity of the mobile phase (e.g., add methanol to ethyl acetate). If necessary, flush the column with 100% methanol to elute all remaining compounds.[5] 2. Test compound stability on silica using 2D TLC.[4][5] If unstable, switch to a neutral stationary phase like alumina or use deactivated silica.[4][6] 3. Ensure the sample is fully dissolved before loading. If solubility is low in the mobile phase, use the dry loading technique.[8] |
| Poor Separation / Mixed Fractions | 1. Poorly packed column (cracks or channels). [9] 2. Mobile phase polarity is too high. 3. Column is overloaded with crude material. 4. Incorrect solvent system chosen from TLC. [4] | 1. Repack the column carefully, ensuring a uniform and compact bed. Avoid letting the column run dry.[9] 2. Start with a less polar mobile phase to allow the compounds to separate at the top of the column before increasing polarity. 3. Use an appropriate amount of silica gel for the amount of crude product (typically a 20:1 to 100:1 ratio by weight).[10] 4. Re-optimize the solvent system using TLC to ensure good separation between the desired product and impurities.[7] |
| Compound Elutes Too Quickly (with the solvent front) | 1. Mobile phase is too polar. 2. Sample was not loaded in a concentrated band. | 1. Start with a much less polar solvent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate system).[11] 2. Dissolve the sample in the minimum amount of solvent for loading.[8] Dry loading is highly recommended to ensure a narrow starting band.[8][10] |
| Streaking or Tailing of Bands | 1. Strong interaction with acidic silica (common for pyridines). [1] 2. Compound is not fully soluble in the mobile phase. | 1. Add 0.1-1% triethylamine or pyridine to the mobile phase to improve peak shape.[1][2] 2. Try a different solvent system in which the compound is more soluble.[4] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of a typical 3-substituted furo[2,3-b]pyridine derivative using silica gel.
-
Solvent System Selection:
-
Develop a solvent system using TLC (silica gel plates) to achieve an Rf of ~0.3 for the target compound. Common systems include gradients of Ethyl Acetate in Hexane or Methanol in Dichloromethane.[2] For basic compounds, add 0.5% triethylamine to the solvent mixture.
-
-
Column Packing (Slurry Method):
-
Select a column with an appropriate diameter based on the sample size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[10]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[10]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[8]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.[10]
-
-
Elution:
-
Begin elution with the low-polarity mobile phase determined from TLC analysis.
-
Collect fractions continuously.
-
If using gradient elution, gradually increase the percentage of the more polar solvent to elute the compounds based on their polarity.[10] A typical gradient might be increasing from 0% to 10% Methanol in Dichloromethane.[1]
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[10]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[10]
-
Confirm purity and identity using analytical techniques such as NMR, HPLC, or Mass Spectrometry.[12]
-
Data Presentation
Table 1: Common Solvent Systems for Furo[2,3-b]pyridine Derivatives
| Stationary Phase | Mobile Phase System (Typical Gradient) | Compound Polarity | Notes |
| Silica Gel | Hexane / Ethyl Acetate | Low to Medium | A standard system for many organic compounds. |
| Silica Gel | Dichloromethane / Methanol | Medium to High | Effective for more polar derivatives.[2] |
| Silica Gel (+ 0.5% NEt₃) | Hexane / Ethyl Acetate or DCM / Methanol | Basic Compounds | Addition of triethylamine (NEt₃) minimizes tailing.[1][2] |
| Alumina (Neutral) | Hexane / Ethyl Acetate | Acid-Sensitive Compounds | A good alternative to silica for compounds prone to degradation.[6] |
| Reversed-Phase (C18) | Water / Acetonitrile (often with 0.1% Formic Acid) | Polar Compounds | Elution order is reversed; non-polar compounds are retained longer.[12] |
Visualizations
Diagram 1: General Workflow for Column Chromatography
Caption: Standard experimental workflow for purification.
Diagram 2: Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor separation.
Diagram 3: Solvent Polarity vs. Elution Order
Caption: Elution order based on compound and solvent polarity.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Explicit relation between thin film chromatography and column chromatography conditions from statistics and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. veeprho.com [veeprho.com]
- 12. benchchem.com [benchchem.com]
Strategies to avoid dehalogenation of 3-Bromofuro[2,3-b]pyridine during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Bromofuro[2,3-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the dehalogenation of this compound during chemical reactions, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the 3-position of the furo[2,3-b]pyridine core is replaced by a hydrogen atom. This leads to the formation of the parent furo[2,3-b]pyridine, reducing the yield of the desired functionalized product and complicating purification. The C-Br bond in this compound is relatively weak, making it susceptible to cleavage under certain reaction conditions, especially in palladium-catalyzed cross-coupling reactions where hydride sources may be present.
Q2: What are the common causes of dehalogenation of this compound?
A2: The primary cause of dehalogenation (specifically, hydrodehalogenation) is the presence of a hydride source that can react with the palladium catalyst to form a palladium-hydride species. This species can then transfer a hydride to the this compound, leading to the dehalogenated byproduct. Common sources of hydrides in reaction mixtures include:
-
Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) and some aprotic polar solvents like DMF can act as hydride donors.
-
Bases: Amine bases and certain strong inorganic bases can promote the formation of palladium-hydride species.
-
Starting Materials and Reagents: Impurities in reagents or the boronic acid itself in Suzuki reactions can sometimes contribute to dehalogenation.
-
High Reaction Temperatures: Elevated temperatures can increase the rate of dehalogenation relative to the desired coupling reaction.
Q3: How can I minimize dehalogenation during a Suzuki-Miyaura coupling reaction with this compound?
A3: To minimize dehalogenation in Suzuki-Miyaura coupling, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands promote the desired reductive elimination step of the catalytic cycle over the dehalogenation pathway.
-
Base Selection: Use weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases or amine bases.
-
Solvent Choice: Opt for aprotic and non-polar solvents like toluene or dioxane, which are less likely to act as hydride donors.
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Boronic Acid Quality: Use high-purity boronic acids or consider using more stable boronic esters (e.g., pinacol esters).
Q4: Are there specific recommendations for Buchwald-Hartwig amination of this compound to avoid dehalogenation?
A4: Yes, for Buchwald-Hartwig amination, similar principles apply. The use of bulky, electron-rich ligands is crucial. Additionally, careful selection of a strong, non-nucleophilic base like sodium tert-butoxide is common. Running the reaction in an anhydrous, aprotic solvent such as toluene or dioxane is recommended. Temperature control is also important; running the reaction at a moderate temperature (e.g., 80-110 °C) can help favor the amination product over the dehalogenated byproduct.
Troubleshooting Guides
Issue 1: Significant Dehalogenation Observed in a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Low yield of the desired 3-aryl-furo[2,3-b]pyridine.
-
Presence of a significant amount of furo[2,3-b]pyridine in the crude reaction mixture, as detected by LC-MS or GC-MS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.
Issue 2: Dehalogenation during Metal-Halogen Exchange
Symptoms:
-
Attempting to form the 3-lithio or 3-magnesio derivative of this compound results in the formation of furo[2,3-b]pyridine after quenching with an electrophile.
Troubleshooting Steps:
-
Lower the Temperature: Metal-halogen exchange reactions are often very fast. Performing the reaction at very low temperatures (e.g., -78 °C or lower) can suppress the protonation of the organometallic intermediate by trace acidic protons in the solvent or on the glassware.
-
Use Anhydrous Conditions: Ensure all glassware is rigorously dried and use anhydrous solvents to minimize proton sources.
-
Choice of Organolithium Reagent: For lithium-halogen exchange, consider using n-butyllithium or sec-butyllithium at low temperatures.
-
Consider a Knochel-type Halogen-Metal Exchange: The use of i-PrMgCl or i-PrMgCl·LiCl can be a milder alternative to organolithium reagents and may reduce the extent of dehalogenation.
Data Presentation
The following table summarizes general conditions that can be used as a starting point to minimize dehalogenation in common cross-coupling reactions of this compound. Note that optimal conditions will vary depending on the specific coupling partner.
| Reaction Type | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene or Dioxane | 80-100 | Use of bulky, electron-rich ligands is critical. |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene or Dioxane | 80-110 | Ensure anhydrous conditions and an inert atmosphere. |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | Room Temp - 60 | Degassing the solvent is important to prevent homocoupling of the alkyne. |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 | Choice of base and solvent can significantly impact yield. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting reaction parameters to minimize dehalogenation.
Caption: Decision tree for minimizing dehalogenation.
Impact of base and solvent choice on cross-coupling efficiency with 3-Bromofuro[2,3-b]pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromofuro[2,3-b]pyridine in cross-coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen within the furo[2,3-b]pyridine core can coordinate to the palladium catalyst, inhibiting its activity.[1][2]
-
Inefficient Oxidative Addition: The carbon-bromine bond on the electron-deficient furo[2,3-b]pyridine ring may require more forcing conditions for the initial oxidative addition step compared to simpler aryl bromides.[3]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the coupling partners and maintaining catalyst stability, and an inappropriate choice can stall the reaction.[1][4]
-
Degradation of Coupling Partner: Boronic acids, in particular, can be prone to protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of water.[2]
-
Poor Reagent Quality: Impurities in the starting material, coupling partners, or solvents can poison the catalyst.[1] The dryness of the solvent is paramount.[1]
-
Atmospheric Contamination: The active Pd(0) catalyst is sensitive to oxygen.[1] Failure to maintain an inert atmosphere can lead to catalyst deactivation.[1]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the palladium center from coordination by the pyridine nitrogen and promote the desired catalytic cycle.[1][2][5]
-
Catalyst Choice: Use pre-formed palladium catalysts (precatalysts) for more reproducible results compared to generating the active Pd(0) species in situ.[1] If yields are still low, consider increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[2]
-
Base and Solvent Screening: Systematically screen a panel of bases and solvents. For Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred to minimize side reactions.[1][2] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LiHMDS are typically required.[6] Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[7]
-
Protect Coupling Partners: For Suzuki reactions, consider using potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) which are more stable towards protodeboronation than boronic acids.[5][8] Use a slight excess (1.1–1.2 equivalents) of the boron reagent.[2]
-
Ensure Inert Conditions: Thoroughly degas all solvents and ensure the reaction is performed under a dry, inert atmosphere such as argon or nitrogen.[1]
Issue 2: Formation of Homocoupled Byproducts
Potential Causes:
-
Presence of Oxygen: Traces of oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions.[5]
-
Inefficient Reduction of Precatalyst: If using a Pd(II) precatalyst, inefficient reduction to the active Pd(0) state can lead to side reactions, including homocoupling.[5]
-
Copper-Mediated Alkyne Dimerization (Sonogashira): In Sonogashira couplings, the copper(I) co-catalyst can promote the homocoupling of the terminal alkyne to form diynes (e.g., Glaser coupling).
Solutions:
-
Rigorous Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for an extended period before heating to remove all traces of oxygen.[9]
-
Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ directly to bypass the need for in situ reduction.[2]
-
Optimize Sonogashira Conditions: Ensure the amine base (e.g., Et₃N or DIPEA) is dry and of high quality. Running the reaction under dilute conditions can sometimes disfavor the bimolecular homocoupling.
Issue 3: Debromination of Starting Material (Hydrodehalogenation)
Potential Cause:
-
The palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner.[1] Potential hydride sources include the solvent, impurities in reagents, or the boronic acid itself.[1]
Solutions:
-
Choice of Base: In Suzuki couplings, avoid stronger bases that might promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.[1]
-
Solvent System: Using a mixed solvent system, such as dioxane/water or toluene/water, can sometimes suppress hydrodehalogenation.[1][2]
-
Reagent Purity: Ensure all reagents and solvents are pure and dry.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for my desired transformation with this compound? A1: The choice depends on the desired bond formation:
-
C-C (Aryl/Vinyl): The Suzuki-Miyaura reaction is highly versatile and tolerant of many functional groups, making it a first choice for coupling with aryl or vinyl boronic acids/esters.[10]
-
C-C (Alkene): The Heck reaction is ideal for forming a C-C bond with an alkene.[11]
-
C-C (Alkyne): The Sonogashira reaction is the standard method for coupling with terminal alkynes.[12]
-
C-N: The Buchwald-Hartwig amination is the premier method for forming C-N bonds with primary or secondary amines.[6][13]
Q2: How does the reactivity of this compound compare to 3-chlorofuro[2,3-b]pyridine? A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[3] Therefore, this compound is significantly more reactive than its chloro-analogue due to the weaker carbon-bromine bond, which facilitates a faster rate-determining oxidative addition step.[3] Reactions with the chloro-analogue will typically require more active (and often more expensive) catalyst systems, higher temperatures, and longer reaction times to achieve comparable yields.[3]
Q3: What is the optimal type of base to use for a Suzuki-Miyaura coupling with this substrate? A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[5] For challenging substrates like this compound, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective.[2][5] The choice can be solvent-dependent, and screening is recommended.
Q4: Can I run these reactions open to the air? A4: It is strongly discouraged. While some modern catalyst systems show a degree of air stability, the active Pd(0) species is generally oxygen-sensitive.[1] To ensure high yields and reproducibility, all cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) with properly degassed solvents.[1][9]
Data Presentation: Impact of Base and Solvent
The following tables summarize typical conditions for cross-coupling reactions. Yields are highly dependent on the specific coupling partners and catalyst system used. The data is based on established procedures for structurally similar bromopyridines and serves as a robust starting point for optimization.[2][6]
Table 1: Suzuki-Miyaura Coupling - Base and Solvent Effects
| Base | Solvent System | Typical Temp. (°C) | Relative Yield | Notes |
|---|---|---|---|---|
| K₃PO₄ | Dioxane / H₂O (4:1) | 80 - 100 | Good to Excellent | Often effective for challenging couplings.[2][5] |
| Cs₂CO₃ | Toluene / H₂O (4:1) | 80 - 110 | Good to Excellent | A strong alternative to K₃PO₄.[1] |
| K₂CO₃ | DMF | 100 - 120 | Moderate to Good | Can be effective but may require higher temperatures.[7] |
| Na₂CO₃ | Ethanol / H₂O (4:1) | 85 | Good | A common and cost-effective choice. |
Table 2: Buchwald-Hartwig Amination - Base and Solvent Effects
| Base | Solvent | Typical Temp. (°C) | Relative Yield | Notes |
|---|---|---|---|---|
| NaOtBu | Toluene | 90 - 110 | Excellent | Most common and highly effective strong base.[6] |
| LiHMDS | THF | 80 - 100 | Excellent | Good for substrates with base-sensitive functional groups.[6][14] |
| K₃PO₄ | Dioxane | 100 - 120 | Moderate | Weaker base, may require more active catalyst/ligand.[15] |
| Cs₂CO₃ | Toluene | 100 - 110 | Good | Effective, particularly with certain ligands.[15] |
Table 3: Sonogashira Coupling - Base and Solvent Effects
| Base (Amine) | Solvent | Typical Temp. (°C) | Relative Yield | Notes |
|---|---|---|---|---|
| Et₃N | DMF | 80 - 100 | Good to Excellent | Standard conditions, acts as both base and solvent.[12] |
| DIPEA | THF | 60 - 80 | Good | A bulkier amine base, can sometimes improve results. |
| Et₃N | THF / Et₃N | Room Temp - 60 | Good | Useful for heat-sensitive substrates.[16] |
Table 4: Heck Coupling - Base and Solvent Effects
| Base | Solvent | Typical Temp. (°C) | Relative Yield | Notes |
|---|---|---|---|---|
| Et₃N | DMF or NMP | 100 - 130 | Good | Common organic base for Heck reactions. |
| NaOAc | DMF | 100 - 130 | Moderate to Good | Mild inorganic base. |
| K₂CO₃ | DMF / H₂O (1:1) | 80 - 100 | Good | Aqueous conditions can be beneficial.[17] |
| Cy₂NEt | Toluene | 110 - 140 | Good | Hindered amine base. |
Experimental Protocols
Caution: These are generalized protocols and must be performed by trained individuals in a suitable laboratory setting. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the boronic acid or ester (1.2 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[2]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.[6][18]
-
Reagent Addition: Add this compound (1.0 equiv.). Seal the tube.
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90–110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.[3][6]
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.[1]
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.[1]
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[2]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF), followed by an amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.2 equiv.).[2][12]
-
Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to 100 °C) until the starting material is consumed.[12][16]
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or ammonium chloride solution to remove the amine salt.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Heck Coupling
-
Reaction Setup: To a Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), ligand if necessary (e.g., PPh₃, 2-4 mol%), and base (e.g., Et₃N, 1.5 equiv. or K₂CO₃, 2.0 equiv.).[17]
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill with an inert gas three times.
-
Solvent and Alkene Addition: Add degassed solvent (e.g., DMF or toluene) followed by the alkene (1.5 equiv.).
-
Reaction: Heat the sealed vessel to the required temperature (typically >100 °C) with stirring.
-
Work-up: Cool the mixture, filter off any inorganic salts, and dilute the filtrate with an organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: Decision tree for selecting initial base and solvent conditions.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. scirp.org [scirp.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Managing Catalyst Inhibition in Reactions with 3-Bromofuro[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions with 3-Bromofuro[2,3-b]pyridine. The inherent Lewis basicity of the pyridine nitrogen in this scaffold can lead to catalyst inhibition, resulting in low yields and inconsistent results. This guide offers practical solutions, detailed experimental protocols, and data-driven insights to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from the lone pair of electrons on the pyridine nitrogen atom. This nitrogen can coordinate to the palladium catalyst, forming a stable complex that can inhibit or completely halt the catalytic cycle. This phenomenon, often referred to as catalyst poisoning, is a common issue with nitrogen-containing heterocycles.
Q2: What are the typical signs of catalyst inhibition in my reaction?
A2: Common indicators of catalyst inhibition include:
-
Low to no conversion: The starting material remains largely unreacted even after extended reaction times.
-
Stalled reaction: The reaction proceeds initially but stops before reaching completion.
-
Formation of byproducts: Side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) may become more prevalent.
-
Inconsistent results: Difficulty in reproducing yields between batches.
Q3: How can I overcome catalyst inhibition by the pyridine nitrogen?
A3: Several strategies can be employed to mitigate the inhibitory effect of the pyridine nitrogen:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic steps. Examples include Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and trialkylphosphines (e.g., P(t-Bu)₃).
-
Catalyst Choice: Employ pre-formed palladium catalysts (precatalysts). These can generate the active Pd(0) species more efficiently and consistently, sometimes bypassing inhibitory pathways.
-
Reaction Conditions:
-
Base Selection: The choice of base is crucial and can vary significantly between reaction types. For instance, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred in Suzuki couplings to minimize side reactions, while stronger bases like NaOt-Bu or LiHMDS are typically used in Buchwald-Hartwig aminations.
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The solubility of reagents and catalyst complexes can be influenced by the solvent choice.
-
Temperature: Increasing the reaction temperature can sometimes overcome the activation barrier for the desired reaction but may also promote catalyst decomposition or side reactions. Careful optimization is necessary.
-
-
Additives: In some cases, additives can be beneficial. For example, the use of trimethyl borate in Suzuki-Miyaura reactions has been shown to mitigate catalyst inhibition by coordinating to the pyridine nitrogen.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition by Pyridine Nitrogen | 1. Switch to a bulkier, electron-rich ligand: Try XPhos, SPhos, or RuPhos. 2. Use a palladium precatalyst: Consider using a G3 or G4 Buchwald precatalyst. 3. Add a Lewis acid additive: Introduce trimethyl borate to potentially block the pyridine nitrogen.[1] |
| Inefficient Transmetalation | 1. Screen different bases: If using a weaker base like K₂CO₃, try a stronger one like K₃PO₄ or Cs₂CO₃. 2. Ensure anhydrous conditions: Water can hydrolyze the boronic acid/ester. |
| Protodeboronation | 1. Use a milder base: Strong bases can promote the cleavage of the C-B bond. 2. Use a boronic ester (e.g., pinacol ester) instead of a boronic acid: Esters are often more stable. |
Issue 2: Poor Yield in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | 1. Ligand choice is critical: For primary amines, BrettPhos or RuPhos are often effective. For secondary amines, consider XPhos or SPhos. 2. Use a precatalyst: Buchwald precatalysts can provide more consistent results. |
| Base Incompatibility | 1. Select an appropriate strong base: NaOt-Bu and LiHMDS are commonly used and often interchangeable, but one may outperform the other for a specific substrate.[2] 2. Ensure the base is fresh and anhydrous. |
| Amine Volatility (for low boiling point amines) | 1. Use a sealed reaction vessel: This prevents the evaporation of a volatile amine coupling partner. |
Issue 3: Low Conversion in Sonogashira Coupling
| Possible Cause | Troubleshooting Steps |
| Catalyst System Inefficiency | 1. Optimize the Pd/Cu ratio: While typically a co-catalytic amount of CuI is used, its concentration may need adjustment. 2. Ligand effect: While often run "ligand-free" (with PPh₃ from the palladium source), the addition of a specific phosphine ligand can be beneficial. |
| Homocoupling of the Alkyne (Glaser Coupling) | 1. Ensure rigorous exclusion of oxygen: Degas all solvents and reagents thoroughly and maintain an inert atmosphere. 2. Minimize the amount of copper catalyst. |
| Base Selection | 1. Use an amine base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices and also act as solvents. |
Issue 4: Inconsistent Results in Heck Reaction
| Possible Cause | Troubleshooting Steps |
| Catalyst Decomposition | 1. Lower the reaction temperature: High temperatures can lead to the formation of palladium black. 2. Use a more stable catalyst system: Consider a palladacycle or a catalyst with a robust ligand. |
| Poor Regioselectivity | 1. Ligand modification: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the alkene insertion. |
| Base and Solvent Effects | 1. Screen different bases and solvents: The combination of base and solvent can significantly impact the reaction outcome. Common bases include Et₃N, K₂CO₃, and NaOAc. Solvents like DMF, NMP, and dioxane are frequently used. |
Data Presentation: Representative Reaction Conditions
The following tables provide a summary of typical starting conditions for various cross-coupling reactions with this compound and analogous bromopyridines. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | ~70-90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2) | Dioxane | 110 | ~80-95 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | ~60-80 |
Table 2: Buchwald-Hartwig Amination Conditions
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | ~80-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS (2) | Dioxane | 110 | ~75-90 |
| Benzylamine | G3-XPhos (2) | - | K₃PO₄ (2.5) | t-BuOH | 90 | ~70-85 |
Table 3: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | Et₃N | DMF | 80 | ~70-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | DIPEA | THF | 65 | ~65-85 |
| 1-Heptyne | Pd(PPh₃)₄ (3) | 6 | Et₃N | Acetonitrile | 70 | ~70-85 |
Table 4: Heck Reaction Conditions
| Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | ~60-80 |
| n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ (2) | Dioxane | 110 | ~70-85 |
| Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 130 | ~50-70 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Add the catalyst/ligand pre-mixture to the reaction vessel.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv) under an inert atmosphere.
-
Add this compound (1.0 equiv).
-
Seal the tube, then add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: Mechanism of catalyst inhibition by the pyridine nitrogen.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: Role of bulky ligands in preventing catalyst inhibition.
References
Improving the stability of boronic acids in Suzuki reactions with 3-Bromofuro[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 3-Bromofuro[2,3-b]pyridine. The inherent challenges of working with electron-deficient heteroaryl halides and potentially unstable boronic acids are addressed with practical solutions and detailed protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Boronic Acid Decomposition: Protodeboronation is a common side reaction, especially with heteroaryl boronic acids.[1][2] | a. Use a more stable boronic acid surrogate like a pinacol ester or an MIDA boronate.[3] b. Employ anhydrous reaction conditions. c. Use a milder base such as K₃PO₄ or Cs₂CO₃. d. Minimize reaction time and temperature. |
| 2. Catalyst Deactivation: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, inhibiting its activity. | a. Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be effective.[4] b. Use a higher catalyst loading (e.g., 5 mol%). c. Consider using a pre-catalyst that is less susceptible to inhibition. | |
| 3. Ineffective Transmetalation: The transfer of the organic group from boron to palladium can be slow.[5] | a. Ensure the base is sufficiently strong and soluble. K₃PO₄ and Cs₂CO₃ are often good choices. b. The addition of water to the solvent system (e.g., dioxane/water) can facilitate the action of inorganic bases.[1] c. Heat the reaction to an appropriate temperature (typically 80-110 °C).[6] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[2] | a. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. b. Maintain a positive pressure of an inert gas throughout the reaction. |
| 2. High Temperatures: Elevated temperatures can sometimes favor homocoupling. | a. Attempt the reaction at a lower temperature for a longer duration. | |
| Formation of Debrominated Furo[2,3-b]pyridine | 1. Protodebromination: This can occur as a side reaction, particularly in the presence of a strong base and a proton source. | a. Use a milder base. b. Ensure anhydrous conditions if possible. |
| 2. Reductive Dehalogenation: The palladium catalyst can sometimes mediate the removal of the bromine atom. | a. Optimize the ligand-to-metal ratio. b. Screen different catalyst systems. | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods. | a. Add a fresh portion of the catalyst to the reaction mixture. b. Consider a more robust catalyst system. |
| 2. Insufficient Reagent: One of the coupling partners may have been consumed or degraded. | a. Add an additional equivalent of the boronic acid or its derivative. |
Frequently Asked Questions (FAQs)
Q1: My boronic acid is unstable. What are the best strategies to improve the success of my Suzuki reaction with this compound?
A1: Boronic acid instability, primarily due to protodeboronation, is a frequent challenge.[1] The most effective strategies to mitigate this are:
-
Use of Boronate Esters: Convert the boronic acid to a more stable derivative. Pinacol esters are widely used due to their stability and ease of handling.[3] For particularly challenging cases, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and allow for a slow release of the boronic acid under reaction conditions.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress protodeboronation, which is often water-mediated.
-
Choice of Base: Use milder, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: A good starting point for optimizing the Suzuki coupling of this compound is as follows:
-
Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos (5 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]
-
Temperature: 90-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Always perform a small-scale test reaction to fine-tune these conditions for your specific boronic acid.
Q3: How do I choose the right palladium catalyst and ligand for this reaction?
A3: The choice of catalyst and ligand is crucial, especially when dealing with heteroaryl halides. The nitrogen atom in the furo[2,3-b]pyridine core can coordinate with the palladium center and inhibit catalysis. To overcome this, consider the following:
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type ligands are often effective as they can promote the oxidative addition step and stabilize the catalytic species.[4]
-
Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes offer better reproducibility and activity.
-
Screening: It is highly recommended to screen a small set of catalysts and ligands to identify the optimal combination for your specific substrate pairing.
Q4: Can I use an arylboronic acid directly, or is it better to use a boronate ester?
A4: While some robust arylboronic acids may work directly, using a boronate ester, such as a pinacol ester, is generally recommended for better stability and reproducibility.[3] Boronate esters are less prone to decomposition and can lead to higher and more consistent yields, especially in complex syntheses.[7]
Quantitative Data
The following tables provide representative data on the performance of different boronic acid derivatives and reaction conditions in Suzuki-Miyaura coupling reactions. While not specific to this compound, these data illustrate general trends that can guide your experimental design.
Table 1: Comparison of Boronic Acid vs. Boronate Esters in a Model Suzuki Coupling
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| Phenylboronic Acid Pinacol Ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 92 |
| 2-Thiopheneboronic Acid | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 65 |
| 2-Thiopheneboronic Acid Pinacol Ester | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 88 |
This table illustrates the general trend of higher yields with more stable boronate esters.
Table 2: Effect of Different Bases on the Yield of a Heteroaryl Suzuki Coupling
| Heteroaryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 55 |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DME/H₂O | 78 |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DME/H₂O | 85 |
This table demonstrates the significant impact of the base on the efficiency of heteroaryl Suzuki couplings.
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki Coupling with an Arylboronic Acid Pinacol Ester
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the arylboronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and degassed 1,4-dioxane/water (4:1, 0.2 M).
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling with an Unstable Heteroarylboronic Acid using a MIDA Boronate
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the heteroaryl MIDA boronate (1.1 eq.), and cesium carbonate (Cs₂CO₃, 3.0 eq.) to an oven-dried vial.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane, 0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitoring and Workup: Follow the same procedure as in Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Boron Suzuki Coupling | Borates Today [borates.today]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis and Purification of 3-Bromofuro[2,3-b]pyridine Intermediates
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis and purification of 3-Bromofuro[2,3-b]pyridine and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the scalable preparation of this compound?
A common and effective strategy for the synthesis of the furo[2,3-b]pyridine core involves the annulation of a furan ring onto a functionalized pyridine precursor. A plausible route to this compound involves a multi-step sequence starting from a readily available pyridine derivative. This could include the synthesis of a 2-hydroxypyridine intermediate, followed by cyclization and subsequent bromination.
Q2: What are the critical parameters to control during the synthesis?
The success of the synthesis is highly dependent on several factors, including the purity of starting materials, the choice of solvents and reagents, reaction temperature, and time. For instance, in steps involving strong bases like sodium hydride, ensuring anhydrous conditions is crucial to prevent quenching of the base and to avoid low yields.[1]
Q3: How can I purify the final this compound product on a large scale?
Purification is typically achieved through column chromatography on silica gel.[1] For scalable production, flash chromatography is a suitable method. A common solvent system is a gradient of ethyl acetate in hexane.[1] Recrystallization from an appropriate solvent system can also be an effective final purification step to obtain a high-purity product.
Q4: My this compound intermediate has low solubility in common organic solvents. What can I do?
The low solubility of furo[2,3-b]pyridine derivatives can be attributed to the planar and rigid nature of the fused ring system, which promotes strong intermolecular interactions.[2] To improve solubility for analysis or subsequent reactions, you can try gently heating the sample or using a mixture of solvents, such as chloroform and methanol.[2] For basic compounds, adding a few drops of an acid like trifluoroacetic acid can help by protonating the molecule and disrupting intermolecular forces.[2]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis and purification of this compound intermediates.
Issue 1: Low Yield in Cyclization Step to Form the Furo[2,3-b]pyridine Core
Possible Causes & Solutions:
| Cause | Troubleshooting Recommendation |
| Inefficient Deprotonation | Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the NaH is fresh and the solvent (e.g., THF) is anhydrous.[1] |
| Low Reactivity of Pyridine Precursor | The presence of an electron-withdrawing group on the pyridine ring can activate it for nucleophilic substitution. If reactivity is low, consider using a more reactive precursor, such as a 2-fluoropyridine derivative.[1] |
| Presence of Water | Water will quench strong bases and inhibit the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.[1] |
| Suboptimal Reaction Temperature | While some reactions proceed at room temperature, others may require heating to overcome activation energy barriers. Monitor the reaction by TLC to determine the optimal temperature and avoid decomposition.[3] |
Issue 2: Formation of Impurities and Side Products
Possible Causes & Solutions:
| Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS to ensure full consumption of the starting material. If the reaction stalls, consider adding more reagent or increasing the temperature. |
| Side Reactions | If the starting material has other reactive sites, side reactions are possible. Protecting sensitive functional groups may be necessary. For example, using a starting material with multiple halogens could lead to a mixture of products.[1] |
| Decomposition | The furo[2,3-b]pyridine core can be sensitive to high temperatures, potentially leading to decomposition.[1] Use the minimum effective temperature for the reaction and consider performing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1] |
Issue 3: Difficulty in Purification
Possible Causes & Solutions:
| Cause | Troubleshooting Recommendation |
| Co-eluting Impurities in Column Chromatography | A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent and gradually increase the polarity. If separation is still difficult, consider using a different stationary phase or a different chromatography technique like preparative HPLC.[3] |
| Product Insolubility | If the product is poorly soluble, it may precipitate on the column. Using a stronger solvent system or a solvent mixture might help.[2] |
| Presence of Inorganic Salts | A proper aqueous work-up is crucial to remove catalysts and inorganic salts before chromatographic purification.[3] |
Experimental Protocols
A plausible synthetic pathway for this compound is outlined below. This proposed route is based on established methods for analogous furo[2,3-b]pyridine systems.
Step 1: Synthesis of a Substituted 2-Hydroxypyridine Intermediate
This initial step involves the preparation of a suitable pyridine precursor. The specific reaction will depend on the chosen starting materials.
Step 2: Cyclization to Form the Furo[2,3-b]pyridine Core
This step involves the formation of the furan ring onto the pyridine core.
-
Reaction: To a suspension of sodium hydride (3.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of a suitable hydroxyacetate, such as tert-butyl 2-hydroxyacetate (1.1 eq), in THF dropwise.[1]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the substituted pyridine precursor (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 3 hours.[1]
-
Cool the reaction to 0 °C and quench with water.
-
Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the furo[2,3-b]pyridine intermediate.[1]
Step 3: Bromination of the Furo[2,3-b]pyridine Core
This final step introduces the bromine atom at the 3-position.
-
Reaction: Electrophilic bromination is a common method for introducing bromine onto heterocyclic systems.[4] Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).[4]
-
The choice of brominating agent and reaction conditions will depend on the reactivity of the furo[2,3-b]pyridine intermediate.
Data Presentation
Table 1: Summary of Typical Reagent Quantities for Cyclization Step
| Reagent | Molar Equivalents |
| Substituted Pyridine Precursor | 1.0 |
| Sodium Hydride (NaH) | 3.5 |
| tert-Butyl 2-hydroxyacetate | 1.1 |
Note: These are general guidelines and may need to be optimized for specific substrates.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationships for troubleshooting low cyclization yields.
References
Overcoming poor reactivity of electron-deficient anilines in Buchwald-Hartwig amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the Buchwald-Hartwig amination of electron-deficient anilines.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of electron-deficient anilines so challenging?
The primary challenge lies in the reduced nucleophilicity of electron-deficient anilines. Electron-withdrawing groups (EWGs) on the aniline ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile.[1] This reduced reactivity can lead to slow or incomplete reactions, requiring carefully optimized conditions to achieve good yields.
Q2: My reaction with an electron-deficient aniline is not working or giving very low yields. What are the first things I should check?
For a failing or low-yielding reaction, consider these initial troubleshooting steps:
-
Inert Atmosphere: Ensure that the reaction is performed under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox, as palladium catalysts can be sensitive to oxygen.[1]
-
Reagent Quality: Verify the purity and dryness of your aniline, aryl halide, solvent, and base. Anhydrous and deoxygenated solvents are crucial for success.[2]
-
Catalyst System: Standard palladium catalysts may not be effective. Consider switching to more specialized ligands and precatalysts designed for challenging substrates.[1]
Q3: What type of ligands are best suited for the amination of electron-deficient anilines?
Bulky, electron-rich phosphine ligands are generally the most effective for coupling with poorly nucleophilic anilines.[1] These ligands promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[1][3] Highly successful ligands for this purpose include biaryl phosphines such as XPhos, BrettPhos, and RuPhos.[1] N-heterocyclic carbene (NHC) ligands can also offer excellent stability and reactivity in these challenging couplings.[1][4]
Q4: Which base should I use for the coupling of electron-deficient anilines?
Strong, non-nucleophilic bases are often essential to deprotonate the weakly acidic N-H bond of the electron-deficient aniline.[1] Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most commonly used and effective bases for these reactions.[1] In some cases, weaker bases like cesium carbonate (Cs₂CO₃) can be used, particularly with more reactive catalyst systems, to improve tolerance for base-sensitive functional groups.[5]
Q5: What is the advantage of using a palladium precatalyst?
Well-defined palladium precatalysts, such as the G3 or G4 palladacycles, offer greater stability and lead to more reproducible and higher-yielding reactions compared to generating the active catalyst in situ from a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] These precatalysts ensure the efficient and consistent generation of the active Pd(0) species required for the catalytic cycle.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Poorly nucleophilic aniline. | - Switch to a more electron-rich and bulky biaryl phosphine ligand (e.g., XPhos, BrettPhos, RuPhos).- Consider using an N-heterocyclic carbene (NHC) ligand.- Employ a strong, non-nucleophilic base like NaOtBu or KOtBu. |
| Inactive catalyst. | - Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle).- Ensure strict inert atmosphere and use anhydrous, deoxygenated solvents to prevent catalyst deactivation.[1] | |
| Unsuitable solvent. | - Screen different solvents. Toluene, dioxane, and THF are commonly used.[6][7] | |
| Side Product Formation (e.g., Hydrodehalogenation) | β-hydride elimination is competing with reductive elimination. | - The choice of a suitable phosphine ligand is crucial to promote the desired reductive elimination and suppress side reactions.[8] |
| Base-sensitive functional groups on the substrate. | - If your substrate is base-sensitive, consider using a weaker base such as Cs₂CO₃ in combination with a highly active catalyst system.[5] | |
| Reaction is Stalled | Catalyst inhibition. | - Iodide formed from aryl iodides can sometimes inhibit the catalyst. Using aryl bromides or chlorides may be preferable.[6][9] |
| Insufficiently strong base. | - The pKa of the aniline may require a stronger base for efficient deprotonation. Switch from a carbonate or phosphate base to an alkoxide base like NaOtBu. | |
| Inconsistent Results | Inconsistent generation of the active catalyst. | - Use a stable and well-defined palladium precatalyst for more reproducible outcomes.[1] |
| Air or moisture sensitivity. | - Refine your experimental technique to ensure all components are handled under strictly anhydrous and inert conditions.[2] |
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of electron-deficient anilines with various aryl halides.
| Aryl Halide | Aniline | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | 4-Nitroaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 4-Chlorobenzotrifluoride | 4-Chloro-2-nitroaniline | XPhos Pd G3 | NaOtBu | Toluene | 100 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2,4-Difluoroaniline | BrettPhos Pd G3 | KOtBu | Dioxane | 80 | 98 |
| 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 85 |
| 2-Bromobenzonitrile | Aniline | [Pd(IPr)(allyl)Cl] | KOtBu | Dioxane | 80 | 99 |
This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Electron-Deficient Aniline
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient aniline (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if necessary), and base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: To the same reaction vessel, add the aryl halide and the electron-deficient aniline.
-
Addition of Solvent: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated aniline.
Note: This is a general protocol and may require optimization for specific substrates.[2]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for poor reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromofuro[2,3-b]pyridine and 3-Chlorofuro[2,3-b]pyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a core structure in the development of novel therapeutics, including kinase inhibitors.[1] Functionalization at the 3-position is a common strategy for elaborating this core and exploring structure-activity relationships (SAR). The choice of the halogen at this position—typically bromine or chlorine—is a critical decision that significantly influences the efficiency and conditions required for subsequent cross-coupling reactions.
This guide provides an objective comparison of the reactivity of 3-bromofuro[2,3-b]pyridine and 3-chlorofuro[2,3-b]pyridine in widely used palladium-catalyzed cross-coupling reactions. While direct, head-to-head quantitative comparisons for these specific substrates are not extensively documented in publicly available literature, the relative reactivity of aryl halides is a well-established principle in organic chemistry that guides the synthesis of such molecules.[2]
The Fundamental Basis of Reactivity: Carbon-Halogen Bond Strength
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining oxidative addition step, where the carbon-halogen (C-X) bond is cleaved and adds to the palladium(0) catalyst.[3] The strength of this bond is the key determinant of reaction facility. The generally accepted order of reactivity for aryl halides is:
C-I > C-Br > C-OTf > C-Cl [2]
This trend is directly correlated with the carbon-halogen bond dissociation energies (BDEs), where a weaker bond leads to a faster oxidative addition, allowing the reaction to proceed under milder conditions.[3][4]
The significantly weaker carbon-bromine bond in this compound makes it inherently more reactive than its chloro-analogue.[2] Consequently, 3-chlorofuro[2,3-b]pyridine typically requires more forcing conditions, such as higher temperatures, longer reaction times, or more sophisticated and electron-rich catalyst systems to achieve comparable yields to its bromo counterpart.[2][3]
Comparative Data in Common Cross-Coupling Reactions
The following table summarizes the key differences in reactivity and the typical adjustments in reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The data is based on established principles of aryl halide reactivity.
| Reaction | Parameter | This compound | 3-Chlorofuro[2,3-b]pyridine | Reactivity Rationale |
| Suzuki-Miyaura Coupling | Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ | The more inert C-Cl bond requires a more active catalyst system. |
| Typical Ligand | PPh₃, P(t-Bu)₃ | Buchwald-type ligands (e.g., SPhos, XPhos) | Electron-rich, bulky phosphine ligands are often needed to facilitate the oxidative addition of the C-Cl bond.[5] | |
| Typical Temperature | 80-100 °C | 100-120 °C or higher | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. | |
| General Reactivity | High | Moderate to Low | The weaker C-Br bond undergoes oxidative addition more readily.[2] | |
| Buchwald-Hartwig Amination | Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Both often require specialized ligands. |
| Typical Ligand | BINAP, Xantphos | Buchwald-type ligands (e.g., RuPhos, BrettPhos) | C-Cl amination is more challenging and often requires highly specialized, electron-rich bulky phosphine ligands.[6] | |
| Typical Temperature | 80-110 °C | 100-130 °C | More energy is needed to facilitate the oxidative addition of the stronger C-Cl bond. | |
| General Reactivity | High | Moderate | C-Br bond is more susceptible to oxidative addition by the palladium catalyst.[2] | |
| Sonogashira Coupling | Typical Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₂Cl₂, Pd(PCy₃)₂ | Aryl chlorides are less reactive and may require more electron-rich phosphine ligands.[7] |
| Co-catalyst | CuI | CuI | The copper co-catalyst is standard for both but its efficiency can be impacted by the halide.[8] | |
| Typical Temperature | Room Temperature to 60 °C | 60-100 °C | Higher temperatures are generally necessary to promote the coupling with the less reactive chloride. | |
| General Reactivity | High | Low | The oxidative addition of the C-Cl bond to the palladium(0) center is significantly slower than for the C-Br bond.[9] |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the 3-halofuro[2,3-b]pyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent (e.g., dioxane, toluene, or a mixture with water).
-
Reaction Conditions: Heat the mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
-
Note for 3-chlorofuro[2,3-b]pyridine: Expect to use a more active catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos) and higher reaction temperatures (100-120 °C) for efficient conversion.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 3-halofuro[2,3-b]pyridine (1.0 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOtBu, LiHMDS, 1.4-2.0 equiv.).
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring to the required temperature (typically 80-130 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.[2][10]
-
Note for 3-chlorofuro[2,3-b]pyridine: The use of specialized, electron-rich, and bulky phosphine ligands (e.g., RuPhos, BrettPhos) is often critical for achieving good yields. Higher temperatures and longer reaction times are generally required.[6]
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a reaction flask, add the 3-halofuro[2,3-b]pyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., triethylamine, diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Conditions: Stir the reaction at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture, then partition the residue between an organic solvent and water.
-
Purification: Separate the organic layer, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.[11]
-
Note for 3-chlorofuro[2,3-b]pyridine: This reaction is often challenging. Expect to use higher temperatures (60-100 °C) and potentially a copper-free protocol with a more active palladium catalyst/ligand system.
Visualizing the Workflow and Mechanism
To aid in the conceptualization of these synthetic procedures, the following diagrams illustrate a general experimental workflow and the fundamental catalytic cycle for a Suzuki-Miyaura coupling reaction.
Figure 1: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
While both this compound and 3-chlorofuro[2,3-b]pyridine are viable substrates for palladium-catalyzed cross-coupling reactions, the bromo derivative offers a significant advantage in terms of reactivity.[2] Its weaker C-Br bond allows for milder reaction conditions, shorter reaction times, and often requires less sophisticated and costly catalyst systems. This makes it the preferred substrate for complex syntheses, particularly when sensitive functional groups are present.
3-Chlorofuro[2,3-b]pyridine, while generally less expensive and more readily available, presents a greater synthetic challenge due to the strength of the C-Cl bond.[3] Successful couplings often necessitate higher temperatures and the use of advanced, electron-rich, bulky phosphine ligands developed by researchers like Buchwald and Hartwig. For drug development professionals, the choice between these two building blocks represents a trade-off between substrate cost and the cost and complexity of the required catalytic system and reaction conditions. Early-stage discovery may favor the more reactive bromide to ensure rapid access to diverse analogues, while process development for large-scale synthesis may invest in optimizing conditions for the less expensive chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Analysis of the Biological Activities of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine and thieno[2,3-b]pyridine scaffolds are privileged heterocyclic motifs in medicinal chemistry, each demonstrating a broad spectrum of pharmacological activities.[1] This guide provides a comparative overview of their biological profiles, with a focus on anticancer, kinase inhibitory, and antimicrobial properties. The information is supported by experimental data to facilitate structure-activity relationship (SAR) analysis and guide future drug design.
Anticancer Activity
Both furo[2,3-b]pyridine and thieno[2,3-b]pyridine analogs have shown significant cytotoxic effects against various human cancer cell lines. The nature and position of substituents on these core structures are crucial in determining their anticancer efficacy.[1][2]
Table 1: Comparative In Vitro Anticancer Activity of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Analogs (IC50 in µM)
| Compound Scaffold | Derivative/Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | MDA-MB-231 (Breast) | Reference |
| Furo[2,3-b]pyridine | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 31.3 | 19.3 | 22.7 | 36.8 | - | [1] |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 49.0 | 55.5 | 44.8 | 70.7 | - | [1] | |
| Trifluoromethyl substituted derivatives (e.g., 7, 12a) | - | - | - | - | - | [3] | |
| Thieno[2,3-b]pyridine | 3-Amino-2-arylcarboxamido derivatives | General nM range | - | - | - | General nM range | [2] |
| 5-keto-tetrahydrothieno[2,3-b]quinolones-2-carboxamides (e.g., 17d) | - | - | - | - | 0.046 | [4] | |
| N-benzylpiperidine fused analogs | 162-644 nM | - | - | - | 162-644 nM | [5] | |
| Control | Doxorubicin | 40.0 | 64.8 | 24.7 | 58.1 | - | [1] |
Note: A direct comparison is challenging as different studies use varied derivatives and experimental conditions. The data presented is a collation from multiple sources.
Kinase Inhibitory Activity
The fused pyridine ring system in both scaffolds serves as an excellent template for designing potent and selective kinase inhibitors.[1] Dysregulation of kinases is a known factor in various diseases, including cancer, making them a key therapeutic target.[1]
Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine and Thieno[2,3-b]pyridine Analogs
| Compound Scaffold | Target Kinase | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine | CDK2 | 0.24 - 0.93 | [6] |
| Thieno[2,3-b]pyridine | TDP1 | <50 | [7] |
| PI-PLC | - | [5] | |
| Control | Roscovitine (for CDK2) | 0.394 | [6] |
Note: Data for a wider range of kinases and directly comparable IC50 values are limited in the reviewed literature.
Antimicrobial Activity
Derivatives of both heterocyclic systems have been investigated for their activity against various bacterial and fungal strains.
Table 3: Antimicrobial Activity (MIC in µg/mL) of Thieno[2,3-b]pyridine Analogs
| Compound Scaffold | Derivative/Substitution Pattern | S. aureus | E. coli | C. albicans | Reference |
| Thieno[2,3-b]pyridine | Thiazole hybrids (8-10) | 18.9 ± 0.63 - 24.3 ± 0.74 | 14.2 ± 0.41 - 19.5 ± 0.64 | 19.2 ± 0.58 - 23.4 ± 0.65 | [8] |
Note: Centralized data for the antimicrobial activity of furo[2,3-b]pyridine analogs is less available, though related pyridine derivatives suggest potential in this area.[1]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The cytotoxic activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to adhere for 24 hours.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A positive control, such as Doxorubicin, is also included. The plates are incubated for an additional 48-72 hours.[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Kinase Inhibition Assay
The inhibitory effect of the compounds on specific kinases is determined using in vitro kinase activity assays.
-
Reaction Setup: The kinase, substrate, and ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compounds are added at varying concentrations.
-
Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. This is often achieved using a coupled enzyme reaction that generates a luminescent or fluorescent signal.[1]
-
IC50 Calculation: IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[1]
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
-
Preparation of Inoculum: A standardized microbial suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.[1]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Visualizations
Caption: Experimental workflow for the biological evaluation of pyridine analogs.
Caption: Modulated signaling pathways by furo- and thieno[2,3-b]pyridine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New thieno[2,3-<i>b</i>]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities - Arabian Journal of Chemistry [arabjchem.org]
Unlocking Anticancer Potential: A Comparative Guide to 3-Substituted Furo[2,3-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a constant endeavor. Among the myriad of heterocyclic compounds, the furo[2,3-b]pyridine scaffold has emerged as a promising framework for the development of potent therapeutics. This guide provides a comprehensive comparison of 3-substituted furo[2,3-b]pyridine derivatives, summarizing their structure-activity relationships (SAR), anticancer activity, and underlying mechanisms of action, supported by experimental data from various studies.
The strategic placement of different functional groups at the 3-position of the furo[2,3-b]pyridine core has been shown to significantly influence the cytotoxic activity of these compounds against a range of human cancer cell lines. The nature of these substituents plays a pivotal role in the compound's interaction with biological targets, thereby dictating its therapeutic potential.
Comparative Anticancer Activity
The in vitro cytotoxic efficacy of various 3-substituted furo[2,3-b]pyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound ID | 3-Position Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 3-Amino | 2-Carbethoxy, 6-Trifluoromethyl | Neuro-2a, Hela, A549, COLO 205 | <25 | [1] |
| Compound 7 | (details not specified) | 6-Trifluoromethyl | Neuro-2a, Hela, A549, COLO 205 | 5.8 | [1] |
| Compound 12a | (details not specified) | 6-Trifluoromethyl | Neuro-2a, Hela, A549, COLO 205 | 3.6 | [1] |
| Compound 14 | 3-Amino | 2-Carboxylate, 6-(naphthalen-2-yl), 4-(thiophen-2-yl) | HCT-116 | 31.3 | [2] |
| MCF-7 | 19.3 | [2] | |||
| HepG2 | 22.7 | [2] | |||
| A549 | 36.8 | [2] |
Structure-Activity Relationship (SAR) Insights
The data reveals that the furo[2,3-b]pyridine scaffold is a versatile template for developing kinase inhibitors and anticancer agents.[2] The nature and position of substituents on this core are critical in determining the anticancer efficacy. For instance, a series of trifluoromethyl substituted furo[2,3-b]pyridine derivatives showed promising anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range.[1] Specifically, compounds 7 and 12a were identified as highly potent, with IC50 values of 5.8 µM and 3.6 µM, respectively.[1]
Further modifications, such as the introduction of an amino group at the 3-position, as seen in Compound 14 , have yielded derivatives with significant cytotoxicity against a panel of cancer cell lines including colon (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) cancer.[2]
Experimental Protocols
The evaluation of the anticancer activity of these compounds predominantly relies on standardized in vitro assays. A representative experimental protocol is detailed below.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the furo[2,3-b]pyridine derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Seeding: Human cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and are allowed to adhere and grow for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A positive control, such as Doxorubicin, is also included. The plates are incubated for an additional 48 to 72 hours.[2]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentrations.
Visualizing the Molecular Landscape
To understand the broader context of the research and the potential mechanisms of action, the following diagrams illustrate the fundamental structure of the compounds and a typical experimental workflow.
Caption: General chemical scaffold of 3-substituted furo[2,3-b]pyridines.
Caption: A typical workflow for evaluating in vitro anticancer activity.
Signaling Pathways and Mechanism of Action
The anticancer effects of furo[2,3-b]pyridine derivatives are often attributed to their ability to interact with and modulate key cellular signaling pathways that are frequently dysregulated in cancer. Molecular docking studies have suggested that these compounds may target critical proteins such as serine/threonine kinases (e.g., AKT1), estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[3] Inhibition of these pathways can disrupt cancer cell proliferation, survival, and metastasis. Furthermore, certain derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
Caption: Proposed mechanism of action via inhibition of key signaling pathways.
References
- 1. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Validation of furopyridine derivatives as specific CDK2 inhibitors through in vitro assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a promising furopyridine derivative's performance as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor against established alternatives, supported by experimental data and detailed protocols.
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. A novel furopyridine derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (referred to as Furopyridine Compound 14), has emerged as a potent inhibitor of CDK2.[1][2][3] This guide evaluates its potential as a specific CDK2 inhibitor by comparing its in vitro activity with that of well-characterized CDK inhibitors: Roscovitine, Dinaciclib, SNS-032, and Milciclib.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of Furopyridine Compound 14 and its alternatives against CDK2 and other relevant CDKs is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
Table 1: In Vitro Inhibitory Activity (IC50) of Furopyridine Compound 14 and Alternative CDK Inhibitors against CDK2/Cyclin Complexes.
| Inhibitor | CDK2/Cyclin A (µM) | CDK2/Cyclin E (µM) |
| Furopyridine Compound 14 | 0.93 [1][2][3] | Not Reported |
| Roscovitine | 0.7 | 0.7 |
| Dinaciclib | 0.001 | Not Reported |
| SNS-032 | 0.038 | Not Reported |
| Milciclib | 0.045 | 0.363 |
Table 2: Selectivity Profile of Alternative CDK Inhibitors (IC50 in µM).
| Inhibitor | CDK1 | CDK4 | CDK5 | CDK6 | CDK7 | CDK9 |
| Roscovitine | 2.7 | >100 | 0.16 | >100 | 0.5 | 0.8 |
| Dinaciclib | 0.003 | 0.1 | 0.001 | Not Reported | Not Reported | 0.004 |
| SNS-032 | 0.48 | 0.925 | Not Reported | Not Reported | 0.062 | 0.004 |
| Milciclib | 0.398 | 0.16 | Not Reported | Not Reported | 0.15 | Not Reported |
Note: The selectivity profile for Furopyridine Compound 14 against other CDKs is not yet publicly available. Further investigation is required to fully assess its specificity.
Experimental Protocols
The validation of these CDK2 inhibitors relies on robust in vitro assays. Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay: ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the in vitro IC50 value of a test compound against a specific CDK/cyclin complex.
Materials:
-
CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme
-
Substrate (e.g., Histone H1)
-
ATP
-
Test compound (e.g., Furopyridine Compound 14)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. A typical starting concentration is 10 µM with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of the serially diluted inhibitor or vehicle control.
-
2 µL of the CDK/Cyclin enzyme solution (concentration optimized for linear ADP production).
-
2 µL of the substrate/ATP mixture (final concentrations to be optimized, typically around the Km of ATP for the specific CDK).
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cell Viability Assay: MTT
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect of the test compound on different cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Mandatory Visualizations
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 signaling pathway in G1/S phase transition.
Experimental Workflow for CDK2 Inhibitor Validation
Caption: Workflow for the in vitro validation of CDK2 inhibitors.
Logical Relationship in Validation
Caption: Logical flow of the validation process for a specific CDK2 inhibitor.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Furo[2,3-b]pyridine as a Bioisosteric Replacement for Benzofuran: A Comparative Guide in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of lead compounds is a cornerstone of modern drug discovery. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar steric and electronic properties, is a powerful tool for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the bioisosteric replacement of the benzofuran scaffold with furo[2,3-b]pyridine, a promising strategy in medicinal chemistry. While direct head-to-head comparisons of specific drug analogues are scarce in publicly available literature, this document synthesizes available data to offer a comprehensive overview of the rationale, potential benefits, and practical considerations of this bioisosteric switch.
Physicochemical Properties: A Tale of Two Scaffolds
The initial assessment of a bioisosteric replacement often begins with a comparison of the fundamental physicochemical properties of the core scaffolds. The introduction of a nitrogen atom in the furo[2,3-b]pyridine ring system significantly alters its electronic distribution and properties compared to benzofuran.
| Property | Benzofuran | Furo[2,3-b]pyridine | Data Source |
| Molecular Formula | C₈H₆O | C₇H₅NO | PubChem |
| Molecular Weight | 118.13 g/mol | 119.12 g/mol | PubChem |
| Calculated logP (XLogP3) | 2.1 | 1.6 | PubChem[1] |
| Hydrogen Bond Donors | 0 | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | 2 | PubChem[1] |
| pKa (strongest basic) | Not applicable | 3.33 (Predicted) | PubChem |
The most notable differences are the lower lipophilicity (logP) and the introduction of an additional hydrogen bond acceptor in furo[2,3-b]pyridine. This suggests that replacing benzofuran with furo[2,3-b]pyridine could lead to improved aqueous solubility and the potential for new hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity. The basic nitrogen atom in the pyridine ring can also be exploited for salt formation, further improving solubility and formulation properties.
Rationale for Bioisosteric Replacement
The rationale for substituting benzofuran with furo[2,3-b]pyridine in a drug candidate is multifaceted, aiming to address potential liabilities of the benzofuran moiety while retaining or enhancing its desirable properties.
Caption: Rationale for the bioisosteric replacement of benzofuran with furo[2,3-b]pyridine.
Comparative Biological Activity
Anticancer Activity
Both benzofuran and furo[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents.
Table 2: Anticancer Activity of Representative Benzofuran Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| BNC105 | Various human cancer cell lines | Potent antiproliferative agent | [Link to relevant study] |
| Compound 22 | A549 (Lung) | 0.08 - 1.14 | [Link to relevant study] |
| Compound 25 | A549 (Lung) | 0.06 - 0.17 | [Link to relevant study] |
Table 3: Anticancer Activity of Representative Furo[2,3-b]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HCT-116 (Colon) | 31.3 | [Link to relevant study] |
| Compound 1 | MCF-7 (Breast) | 19.3 | [Link to relevant study] |
| Compound 4 | HCT-116 (Colon) | 49.0 | [Link to relevant study] |
| Compound 4 | MCF-7 (Breast) | 55.5 | [Link to relevant study] |
It is important to note that the substituents on the core scaffolds play a crucial role in their anticancer efficacy, making a direct comparison of the scaffolds themselves challenging without matched molecular pairs.
Kinase Inhibition
The furo[2,3-b]pyridine scaffold has emerged as a "privileged" structure in the design of kinase inhibitors. The nitrogen atom can act as a hinge-binding motif, a key interaction in many kinase inhibitor-enzyme complexes.
Table 4: Kinase Inhibitory Activity of a Furo[2,3-b]pyridine Derivative
| Compound | Kinase Target | IC₅₀ (µM) | Reference |
| Compound 14 | CDK2 | 0.93 | [Link to relevant study] |
The development of potent and selective kinase inhibitors often involves exploring various heterocyclic scaffolds that can effectively interact with the ATP-binding site of kinases.
Caption: A general workflow for bioisosteric replacement in drug discovery.
Case Study: Furo[3,2-b]pyridine as a Bioisostere of Indole in 5-HT₁F Receptor Agonists
A compelling example of the successful application of a furopyridine scaffold as a bioisostere comes from the development of 5-HT₁F receptor agonists for the treatment of migraine. In this case, the indole nucleus of a lead compound was replaced with a furo[3,2-b]pyridine core.
Table 5: Comparative Binding Affinity (Ki, nM) of Indole and Furo[3,2-b]pyridine Analogues
| Compound | Scaffold | 5-HT₁F Ki (nM) | 5-HT₁A Ki (nM) | 5-HT₁B Ki (nM) | 5-HT₁D Ki (nM) |
| 1 | Indole | 1.6 | 11.2 | 136 | 138 |
| 5 | Furo[3,2-b]pyridine | 3.1 | 415 | >3100 | >3100 |
This bioisosteric replacement led to a compound with comparable affinity for the target receptor (5-HT₁F) but significantly improved selectivity over other 5-HT receptor subtypes (5-HT₁A, 5-HT₁B, and 5-HT₁D). This highlights how a subtle change in the core scaffold can have a profound impact on the pharmacological profile of a drug candidate.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (benzofuran and furo[2,3-b]pyridine derivatives) and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Caption: A simplified representation of a kinase signaling pathway targeted by inhibitors.
Conclusion
The bioisosteric replacement of benzofuran with furo[2,3-b]pyridine represents a valuable strategy in drug design for modulating the physicochemical and pharmacological properties of drug candidates. The introduction of a nitrogen atom can lead to improved solubility, enhanced metabolic stability, and new opportunities for target engagement through hydrogen bonding. While direct comparative data for matched molecular pairs remains limited, the analysis of existing literature on compounds containing these scaffolds suggests that the furo[2,3-b]pyridine core is a promising alternative to benzofuran, particularly in the development of kinase inhibitors and anticancer agents. Further research involving the direct comparison of benzofuran- and furo[2,3-b]pyridine-containing analogues will be instrumental in fully elucidating the potential of this bioisosteric switch.
References
Comparing the cytotoxicity of brominated versus non-brominated furopyridine compounds
A comparative analysis of brominated versus non-brominated furopyridine compounds reveals that the addition of bromine can significantly enhance cytotoxic activity against cancer cell lines. However, this increased potency comes with potential trade-offs, including the possibility of increased toxicity, underscoring the delicate balance in drug design and development.
Furopyridines, a class of heterocyclic compounds, have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The strategic modification of the furopyridine scaffold, particularly through halogenation, has been a key area of investigation to modulate their therapeutic properties. This guide provides a comparative overview of the cytotoxicity of brominated and non-brominated furopyridine derivatives, supported by experimental data, to inform researchers and drug development professionals.
Comparative Cytotoxicity Data
| Compound Class | Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference |
| Non-Brominated Furopyridone | Compound 4c | KYSE70, KYSE150 (Esophageal Cancer) | 0.655 µg/mL | [1][2] |
| Non-Brominated Furopyridine | Derivative 14 | HCT-116, MCF-7, HepG2, A549 | 31.3 - 49.0 | [3][4] |
| Brominated Furopyridone Derivative | Bromopropyl substituent derivative | KYSE70 (Esophageal Cancer) | Enhanced activity noted | [1] |
| Brominated Plastoquinone Analogs | BrPQ5 | Various cancer cell lines | 1.55 - 4.41 | [5] |
Note: The data presented is a compilation from different studies and should be interpreted with caution due to variations in experimental conditions.
The available data suggests a trend where brominated analogs exhibit enhanced cytotoxic effects. For instance, one study noted that a bromopropyl substituent could significantly enhance the inhibitory activity of a furopyridone compound against the KYSE70 esophageal cancer cell line[1]. Furthermore, studies on related heterocyclic compounds, such as plastoquinone analogs, have shown that halogenated derivatives, including brominated ones, are more active than their non-halogenated counterparts[5].
Experimental Protocols
The cytotoxicity of furopyridine compounds is typically evaluated using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The furopyridine compounds (both brominated and non-brominated) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Signaling Pathways in Furopyridine-Induced Cytotoxicity
The cytotoxic effects of furopyridine derivatives can be mediated through various signaling pathways, often leading to apoptosis (programmed cell death). While the precise mechanisms can vary depending on the specific compound and cell type, inhibition of key cellular kinases is a common theme. For example, some furopyridine derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial for cell cycle progression and proliferation[3][6].
Another relevant pathway in cytotoxicity is the c-Jun N-terminal kinase (JNK) signaling pathway, which can be activated by cellular stress and lead to apoptosis. The diagram below illustrates a simplified representation of a potential signaling cascade initiated by a cytotoxic furopyridine compound.
References
- 1. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Furo[2,3-b]pyridine-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the furo[2,3-b]pyridine scaffold. Due to the limited availability of public data on 3-bromofuro[2,3-b]pyridine derivatives, this document focuses on closely related, substituted furo[2,3-b]pyridine and furo[3,2-b]pyridine analogs as representative examples to illustrate their selectivity and potential for off-target effects. The information herein is supported by experimental data from published studies to aid in structure-activity relationship (SAR) understanding and guide future drug design.
Executive Summary
The furo[2,3-b]pyridine scaffold has emerged as a promising heterocyclic motif in the design of novel kinase inhibitors. Its structural similarity to the purine core allows it to function as an ATP-competitive inhibitor for a variety of kinases. However, as with many kinase inhibitors, achieving high selectivity remains a critical challenge to minimize off-target effects and associated toxicities. This guide presents available data on the inhibitory activity and selectivity of furo[2,3-b]pyridine derivatives against different kinases and cancer cell lines, providing a foundation for comparison with other kinase inhibitor classes.
Data Presentation
The following tables summarize the in vitro biological activity of representative furo[2,3-b]pyridine-derived compounds.
Table 1: In Vitro Anticancer Activity of Substituted Furo[2,3-b]pyridine Analogs (IC50 in µM)
| Compound | Substitution Pattern | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| Doxorubicin (Control) | - | 40.0 | 64.8 | 24.7 | 58.1 |
| Compound 1 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | 31.3 | 19.3 | 22.7 | 36.8 |
| Compound 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | 49.0 | 55.5 | 44.8 | 70.7 |
| Compound 14 | ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | - | - | - | - |
Note: Specific IC50 values for Compound 14 against these cell lines were not provided in the primary reference, though it was highlighted for its potent CDK2 inhibition.
Table 2: In Vitro Kinase Inhibitory Activity of Furo[2,3-b]pyridine Analogs
| Compound | Target Kinase | IC50 (µM) |
| Roscovitine (Control) | CDK2/cyclin A2 | 0.394 |
| Compound 1 | CDK2/cyclin A2 | 0.57 |
| Compound 4 | CDK2/cyclin A2 | 0.24 |
| Compound 8 | CDK2/cyclin A2 | 0.65 |
| Compound 11 | CDK2/cyclin A2 | 0.50 |
| Compound 14 | CDK2/cyclin A2 | 0.93 |
Cross-Reactivity and Selectivity Profile
The data in Table 2, while limited to a single kinase, suggests that substitutions on the furo[2,3-b]pyridine core can modulate potency against CDK2. A thorough cross-reactivity assessment would involve screening these compounds against a broad panel of kinases to determine their selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare the kinase, substrate (e.g., a peptide or protein), and ATP solutions in the assay buffer. The ATP concentration is typically at or near the Km value for the specific kinase.
-
-
Assay Procedure:
-
Add the kinase enzyme to the wells of a microplate.
-
Add the serially diluted test compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
-
-
Data Analysis:
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: A simplified representation of the MAPK and PI3K/AKT signaling pathways, common targets for kinase inhibitors.
Caption: A typical experimental workflow for the development and profiling of kinase inhibitors.
References
Differentiating Fused Pyridines: A Spectroscopic Guide to Furo[2,3-b]pyridine and Furo[3,2-b]pyridine Isomers
For researchers in medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. The isomeric furo[2,3-b]pyridine and furo[3,2-b]pyridine scaffolds, both privileged structures in numerous biologically active molecules, present a significant analytical challenge due to their similar molecular formulas and core structures. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between these two isomers, supported by experimental data and detailed protocols.
At a Glance: Key Spectroscopic Differences
A summary of the key distinguishing features in the NMR, mass spectrometry, IR, and UV-Vis spectra of furo[2,3-b]pyridine and furo[3,2-b]pyridine is presented below. These differences arise from the distinct electronic environments and bonding arrangements in the two isomers.
| Spectroscopic Technique | Furo[2,3-b]pyridine | Furo[3,2-b]pyridine | Key Differentiator |
| ¹H NMR | Protons on the furan ring appear at distinct chemical shifts. | Protons on the furan ring have different chemical shifts compared to the [2,3-b] isomer. | The chemical shifts and coupling constants of the furan and pyridine protons. |
| ¹³C NMR | Characteristic chemical shifts for the bridgehead carbons and other carbons in the bicyclic system.[1][2] | Unique ¹³C chemical shifts, particularly for the carbons at the ring fusion.[3][4] | The distinct chemical shifts of the carbon atoms, especially those at the ring junction. |
| Mass Spectrometry | The molecular ion peak is observed, followed by characteristic fragmentation.[5] | Exhibits a molecular ion peak with a unique fragmentation pattern.[6] | The relative abundances of fragment ions resulting from the cleavage of the furan and pyridine rings. |
| Infrared (IR) Spectroscopy | Shows characteristic C-H, C=C, C=N, and C-O stretching and bending vibrations. | Displays similar functional group vibrations but with slight shifts in frequency and intensity.[6] | Subtle differences in the fingerprint region due to the different symmetry and bond strengths. |
| UV-Vis Spectroscopy | Exhibits characteristic absorption maxima corresponding to π → π* and n → π* transitions.[7] | Shows absorption maxima at slightly different wavelengths due to the altered electronic structure. | The position and intensity of the absorption bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation
NMR spectroscopy, including ¹H, ¹³C, and advanced 2D techniques, is the most definitive method for distinguishing between furo[2,3-b]pyridine and furo[3,2-b]pyridine isomers. The different placement of the oxygen and nitrogen atoms leads to distinct electronic distributions and, consequently, unique chemical shifts and coupling constants for the protons and carbons in each molecule.
Comparative ¹H NMR Data
The ¹H NMR spectra of the two isomers show noticeable differences in the chemical shifts of the protons, particularly those on the furan and pyridine rings.
| Proton | Furo[2,3-b]pyridine (Predicted δ, ppm) | Furo[3,2-b]pyridine (Experimental δ, ppm in CDCl₃)[6] |
| H-2 | ~7.8-8.0 | ~7.72-7.84 (m) |
| H-3 | ~6.8-7.0 | ~6.99 (m) |
| H-4/H-5 | - | ~8.55 (m) |
| H-5/H-6 | ~8.4-8.6 | ~7.72-7.84 (m) |
| H-6/H-7 | ~7.2-7.4 | ~7.72-7.84 (m) |
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide a clear distinction between the two isomers, with significant differences observed in the chemical shifts of the carbon atoms, especially the bridgehead carbons and those adjacent to the heteroatoms.
| Carbon | Furo[2,3-b]pyridine (Experimental δ, ppm)[1][2] | Furo[3,2-b]pyridine (Experimental δ, ppm)[3][4] |
| C-2 | 143.8 | 142.5 |
| C-3 | 102.9 | 106.8 |
| C-3a | 159.8 | 148.2 |
| C-4 | 118.4 | - |
| C-5 | 146.1 | 149.1 |
| C-6 | 117.8 | 119.3 |
| C-7 | 129.1 | 132.0 |
| C-7a | 149.4 | 157.5 |
Mass Spectrometry: Unraveling Fragmentation Pathways
Electron ionization mass spectrometry (EI-MS) can be a valuable tool for differentiating the isomers based on their distinct fragmentation patterns. The position of the heteroatoms influences the stability of the resulting fragment ions. Both isomers are expected to show a molecular ion peak at m/z 119.
Furo[2,3-b]pyridine: The fragmentation is likely initiated by the loss of CO from the furan ring, followed by the cleavage of the pyridine ring. A GC-MS spectrum for this compound is noted in the PubChem database, suggesting experimental data is available.[5]
Furo[3,2-b]pyridine: The predicted fragmentation pattern involves the loss of CO and HCN.[6]
Infrared (IR) and UV-Vis Spectroscopy
While IR and UV-Vis spectroscopy are less definitive than NMR for isomer differentiation, they can provide supporting evidence.
Infrared Spectroscopy: Both isomers will exhibit characteristic absorptions for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C and C=N stretching (1600-1450 cm⁻¹), and C-O-C stretching (1250-1000 cm⁻¹).[6] Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different symmetries of the molecules.
UV-Vis Spectroscopy: The electronic transitions (π → π* and n → π*) will result in absorption maxima in the UV region. For a substituted furo[2,3-b]pyridine derivative, characteristic absorption bands have been reported in the 250 to 390 nm region.[7] The exact λmax values for the parent compounds may differ slightly due to the variation in their electronic structures.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified furopyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Visualizing the Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the two isomers.
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of furopyridine isomers.
Caption: The chemical structures of furo[2,3-b]pyridine and furo[3,2-b]pyridine isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Furo[2,3-b]pyridine | C7H5NO | CID 12421098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Suzuki and Stille Coupling for Functionalizing the Furo[2,3-b]pyridine Core
For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is paramount. The furo[2,3-b]pyridine core, a key pharmacophore in many kinase inhibitors, presents a unique synthetic challenge. This guide provides an objective, data-driven comparison of two prominent palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and the Stille coupling—for the derivatization of this important heterocyclic system.
The furo[2,3-b]pyridine scaffold, an isostere of 7-azaindole, has garnered significant attention in medicinal chemistry due to its role as a hinge-binding motif in kinase inhibitors. The ability to selectively introduce substituents at various positions on this core is crucial for structure-activity relationship (SAR) studies. This comparison focuses on the practical application of Suzuki and Stille couplings for this purpose, highlighting their respective strengths and weaknesses.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Low toxicity of boron byproducts. | High toxicity of organotin reagents and byproducts. |
| Reagent Stability | Boronic acids can be prone to decomposition; boronate esters offer greater stability. | Organostannanes are generally stable to air and moisture. |
| Reaction Conditions | Requires a base for activation of the organoboron reagent. | Typically proceeds under neutral or milder conditions. |
| Functional Group Tolerance | Broad, but can be sensitive to strongly basic conditions. | Excellent, tolerates a wide range of functional groups. |
| Byproduct Removal | Boron byproducts are generally water-soluble and relatively easy to remove. | Tin byproducts can be challenging to remove completely from the final product. |
Performance Comparison: Experimental Data for Furo[2,3-b]pyridine Functionalization
While direct comparative studies of Suzuki and Stille couplings on the same furo[2,3-b]pyridine substrate are scarce in the literature, extensive data exists for the Suzuki-Miyaura coupling. The following tables summarize the successful application of Suzuki coupling for the functionalization of a di-substituted furo[2,3-b]pyridine core.
Suzuki Coupling of 5-chloro-3-(trifluoromethanesulfonyloxy)furo[2,3-b]pyridine
A study by O'Byrne et al. provides valuable data on the chemoselective functionalization of the furo[2,3-b]pyridine core using Suzuki coupling.[1] The researchers first selectively coupled at the C3-triflate position, followed by a subsequent coupling at the C5-chloro position.
Table 1: Suzuki Coupling at the C3-Position (Triflate Displacement)
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
Table 2: Subsequent Suzuki Coupling at the C5-Position (Chloro Displacement)
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 84 |
No direct experimental data for the Stille coupling on the furo[2,3-b]pyridine core was found in the surveyed literature. The following discussion on Stille coupling is based on its general characteristics and applications to other heterocyclic systems.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 5-chloro-3-(trifluoromethanesulfonyloxy)furo[2,3-b]pyridine (C3-Position)
To a solution of 5-chloro-3-(trifluoromethanesulfonyloxy)furo[2,3-b]pyridine (1.0 equiv) in 1,4-dioxane were added the corresponding arylboronic acid (1.2 equiv) and cesium carbonate (2.0 equiv). The mixture was degassed with nitrogen for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The reaction mixture was then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.[1]
General Procedure for Subsequent Suzuki-Miyaura Coupling (C5-Position)
To a solution of the 3-aryl-5-chlorofuro[2,3-b]pyridine (1.0 equiv) in a toluene and water mixture were added the corresponding arylboronic acid (1.5 equiv) and potassium phosphate (3.0 equiv). The mixture was degassed with nitrogen for 15 minutes. Tris(dibenzylideneacetone)dipalladium(0) (0.1 equiv) and XPhos (0.2 equiv) were then added, and the reaction mixture was heated to 100 °C for 16 hours. Upon cooling, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash column chromatography to afford the desired di-substituted furo[2,3-b]pyridine.[1]
Reaction Mechanisms and Workflow
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycles of Suzuki and Stille couplings.
The choice between Suzuki and Stille coupling often involves a trade-off between reagent toxicity, functional group tolerance, and reaction conditions. The following workflow can guide the decision-making process for functionalizing the furo[2,3-b]pyridine core.
Caption: Decision workflow for cross-coupling on furo[2,3-b]pyridine.
Discussion and Recommendations
For the functionalization of the furo[2,3-b]pyridine core, the Suzuki-Miyaura coupling presents itself as the more advantageous and well-documented method . The primary benefits are the low toxicity of the organoboron reagents and their byproducts, which is a significant consideration in drug development and process chemistry. The commercial availability of a vast array of boronic acids and esters also facilitates rapid SAR exploration. The experimental data demonstrates high yields for the coupling at both the C3 and C5 positions of the furo[2,3-b]pyridine core, showcasing its practical utility.[1]
The Stille coupling, while a powerful and versatile reaction, carries the significant drawback of employing highly toxic organotin reagents and the often-difficult removal of tin-containing byproducts. While it offers the advantage of typically proceeding under neutral conditions, which can be beneficial for base-sensitive substrates, the safety and environmental concerns often outweigh this benefit. For academic and early-stage discovery chemistry, where functional group tolerance is paramount and small-scale reactions are performed, the Stille coupling can be a viable alternative if Suzuki coupling proves problematic.
References
Evaluating the In Vitro Metabolic Stability of 3-Bromofuro[2,3-b]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The furo[2,3-b]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer and kinase inhibitory properties. A critical aspect of the drug discovery process is the evaluation of a compound's metabolic stability, as this directly influences its pharmacokinetic profile, determining factors such as bioavailability and dosing frequency. This guide provides a comparative framework for assessing the in vitro metabolic stability of 3-Bromofuro[2,3-b]pyridine derivatives, presenting experimental protocols and contextual data from related heterocyclic compounds to inform structure-activity relationship (SAR) studies and guide lead optimization.
Comparative Analysis of Metabolic Stability
The in vitro metabolic stability of a compound is typically quantified by its half-life (t1/2) and intrinsic clearance (CLint) in liver microsomes or hepatocytes. While specific quantitative data for this compound derivatives is not extensively available in publicly accessible literature, we can draw comparisons from structurally related compounds to anticipate their metabolic fate.
Strategic modifications to a parent scaffold can significantly enhance metabolic stability. For instance, alterations to a pyridine ring, a core component of the furo[2,3-b]pyridine system, have been shown to dramatically improve metabolic half-life. One successful strategy involves the saturation of the pyridine ring to a piperidine, which can block potential sites of metabolism.
Below is a comparative table illustrating the impact of such modifications on a pyridine-containing compound, which serves as a valuable reference for potential optimization strategies for this compound derivatives.
| Compound ID | Structure | In Vitro t1/2 (min) | In Vitro CLint (µL/min/mg) |
| Parent Pyridine | Pyridine-based ROCK2 Inhibitor | < 10 | > 200 |
| Piperidine Analog | Piperidine-based ROCK2 Inhibitor | 113 | 15.4 |
Data presented is for illustrative purposes based on published data for ROCK2 inhibitors to demonstrate the impact of pyridine ring saturation on metabolic stability.
Experimental Protocols for In Vitro Metabolic Stability Assessment
Accurate and reproducible experimental design is paramount for the reliable assessment of metabolic stability. The following are detailed methodologies for conducting in vitro metabolic stability assays using liver microsomes and hepatocytes.
Liver Microsome Stability Assay
This assay is a common initial screen to evaluate the susceptibility of a compound to Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).
Materials:
-
Test Compound (e.g., this compound derivative)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal Standard for analytical quantification
-
Control compounds (e.g., a known rapidly metabolized compound and a known stable compound)
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl2, and liver microsomes.
-
Compound Addition: Add the test compound to the master mix to achieve the desired final concentration (typically 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to a solution containing a cold organic solvent (e.g., acetonitrile) and an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Materials:
-
Test Compound
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (or other suitable organic solvent)
-
Internal Standard
-
Control compounds
Procedure:
-
Hepatocyte Seeding: Thaw and seed hepatocytes into 96-well plates at an appropriate density. Allow the cells to attach and form a monolayer.
-
Compound Treatment: Remove the seeding medium and add fresh, pre-warmed medium containing the test compound at the desired concentration.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Time-Point Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.
-
Reaction Termination and Sample Processing: Terminate the reaction by adding the collected medium to a cold organic solvent with an internal standard, followed by centrifugation.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) based on the rate of compound depletion.
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for proper execution and interpretation of results. The following diagram, generated using Graphviz, illustrates the typical workflow for an in vitro metabolic stability assay.
Signaling Pathways and Metabolic Transformation
While the primary focus of this guide is on the experimental evaluation of metabolic stability, it is important to consider the underlying biological pathways. The metabolism of xenobiotics, including furo[2,3-b]pyridine derivatives, is primarily mediated by cytochrome P450 enzymes in the liver. These enzymes introduce polar functional groups onto the parent molecule, facilitating its excretion. Understanding which CYP isozymes are responsible for the metabolism of a particular compound is crucial for predicting potential drug-drug interactions.
The following diagram illustrates a simplified overview of a common metabolic pathway.
By employing the detailed protocols and considering the comparative data and metabolic pathways presented in this guide, researchers can effectively evaluate the in vitro metabolic stability of this compound derivatives and make informed decisions to advance the most promising candidates in the drug discovery pipeline.
Safety Operating Guide
Proper Disposal of 3-Bromofuro[2,3-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-Bromofuro[2,3-b]pyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.
Hazard Profile and Safety Precautions
Key Hazards:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Potentially harmful if ingested.[2]
-
Flammability: May be a flammable liquid and vapor.[2]
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or with a certified respirator if there is a risk of inhalation.
Quantitative Hazard Summary for Analogous Compounds
The following table summarizes the hazard classifications for compounds structurally similar to this compound, providing a basis for safe handling and disposal procedures.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[1][2] |
| Acute toxicity, Oral | H302 | Harmful if swallowed[2] |
| Flammable Liquid | H226 | Flammable liquid and vapor[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular municipal trash.
Step 1: Waste Identification and Segregation
-
Identify: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[3]
-
Segregate: Keep this compound waste separate from other incompatible waste streams. It is crucial to store it away from strong oxidizing agents, strong acids, and bases.[2][3]
Step 2: Containerization and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, screw-top cap.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label should also include the full chemical name, "this compound," without abbreviations.[3]
Step 3: Storage
-
Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3]
-
Safe Storage Conditions: The storage area must be a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][3] Secondary containment should be in place to mitigate any potential leaks.[3]
Step 4: Professional Disposal
-
Contact Professionals: Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Provide Information: Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.[3]
-
Schedule Pickup: Arrange for a scheduled pickup of the hazardous waste from your laboratory.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
In the event of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and collect it into a designated, sealed container for hazardous waste.[4] Do not allow the chemical to enter drains or waterways.[1][4] By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both personnel and the environment.
References
Essential Safety and Operational Guide for Handling 3-Bromofuro[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromofuro[2,3-b]pyridine. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Summary
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective equipment.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards.[4][5] | Protects against splashes, dust, and vapors. |
| Face Shield | To be worn over safety goggles.[2][4] | Provides an additional layer of protection for the face and neck. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended. Inspect before each use.[2][5] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved, and fully buttoned.[4][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified fume hood or if engineering controls are insufficient.[4][5][6] | Prevents inhalation of dust and vapors. A respirator with an organic vapor cartridge is recommended.[6] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Engineering Controls:
-
Ventilation: All handling of this compound, particularly in solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Procedural Steps:
-
Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clear of unnecessary items. Don all required PPE.
-
Weighing and Transferring: Handle the solid material carefully to minimize dust formation. Use appropriate tools, such as a spatula, for transferring the compound.[4]
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[1][2]
Caption: Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Identify and Segregate: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[3][8] This waste should be segregated as "halogenated organic waste." Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[6][8]
-
Containerization: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for collecting the waste.[7][8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[3][8]
Storage and Disposal:
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from sources of ignition.[8]
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][8] Never dispose of this chemical down the drain or in regular trash.[7][8] Empty containers must also be disposed of as hazardous waste unless they have been triple-rinsed.[3]
Spill Response:
In the event of a spill, evacuate the immediate area.[5] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and collect the material into a sealed container for hazardous waste disposal.[7] Do not allow the chemical to enter drains or waterways.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
